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  • Product: (1,2,3,4-Tetrahydroquinolin-8-yl)methanol
  • CAS: 112106-90-8

Core Science & Biosynthesis

Foundational

Chemical and Thermodynamic Profiling of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as critical linchpins in complex synthetic pathways. Among these, (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as critical linchpins in complex synthetic pathways. Among these, (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (also known as 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline) stands out. This molecule acts as a highly versatile intermediate, particularly in the development of spirocyclic compounds and Monoacylglycerol lipase (MAGL) inhibitors[1].

This whitepaper provides an in-depth analysis of its chemical identity, thermodynamic behavior, and field-proven synthetic methodologies, designed to equip researchers with the mechanistic understanding necessary for robust assay and synthesis design.

Chemical Identity and Structural Dynamics

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol is a partially saturated bicyclic compound featuring a secondary amine within the tetrahydroquinoline core and a primary alcohol at the C8 position. This dual functionality allows it to participate in orthogonal functionalization strategies, making it a highly prized scaffold in medicinal chemistry.

Quantitative Data Summary

The foundational physicochemical properties of the compound are summarized below to facilitate rapid reference for stoichiometric and analytical calculations.

PropertyValueAnalytical SignificanceSource
Chemical Name (1,2,3,4-Tetrahydroquinolin-8-yl)methanolIUPAC standard nomenclature[2]
CAS Number 112106-90-8Registry identification[2][3]
Molecular Formula C10H13NOExact mass calculations[3]
Molecular Weight 163.22 g/mol Stoichiometric conversions[3]
Melting Point 67°C – 68°CPurity assessment via DSC[4]
Appearance Yellow needle crystalsVisual quality control[4]
Structure-Property Relationships

The strategic positioning of the hydroxymethyl group adjacent to the secondary amine creates a unique stereoelectronic environment. The proximity allows for potential intramolecular hydrogen bonding, which influences the nucleophilicity of the nitrogen atom and dictates the molecule's behavior in receptor binding pockets (e.g., acting as an anchoring group for MAGL inhibitors)[1].

G Core 1,2,3,4-Tetrahydroquinoline Core (Hydrophobic/Aromatic) Prop1 Thermodynamic Stability & Phase Behavior Core->Prop1 Basicity & pi-pi stacking Amine Secondary Amine (N1) (Nucleophilic Center) Prop2 Target Binding (e.g., MAGL Inhibitors) Amine->Prop2 Covalent/H-bond interactions Hydroxymethyl C8-Hydroxymethyl Group (H-Bond Donor/Acceptor) Hydroxymethyl->Prop1 Elevates melting point via H-bonds Hydroxymethyl->Prop2 Anchoring group for spirocycles

Fig 1: Structure-property relationships of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol.

Thermodynamic Profile and Stability

Understanding the thermodynamics of tetrahydroquinoline derivatives is critical for optimizing reaction conditions, particularly during high-pressure catalytic hydrogenations.

Baseline Thermodynamics of the Core

The thermodynamic baseline of the parent tetrahydroquinoline core has been rigorously established via adiabatic heat-capacity calorimetry and comparative ebulliometry[5][6]. For the parent 1,2,3,4-tetrahydroquinoline, thermodynamic equilibrium with quinoline is achieved under typical processing conditions (e.g., 650 K and 7.0 MPa hydrogen pressure)[5]. The parent compound also exhibits distinct solid-state phase transformations at cryogenic temperatures (e.g., near 232 K, 115 K, and 62 K)[6].

Influence of the C8-Hydroxymethyl Substitution

When the hydroxymethyl group is introduced at the C8 position, the thermodynamic landscape shifts dramatically. The parent 1,2,3,4-tetrahydroquinoline is a liquid at room temperature. However, the primary alcohol in (1,2,3,4-Tetrahydroquinolin-8-yl)methanol acts as both a strong hydrogen bond donor and acceptor. This creates a robust intermolecular hydrogen-bonding network in the solid state, which significantly increases the enthalpy of fusion ( ΔHfus​ ) and elevates the melting point to a stable 67°C–68°C[4]. This crystalline stability is highly advantageous for long-term storage and purification via recrystallization.

Experimental Protocols: Synthesis and Validation

The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol requires chemoselective reduction. The goal is to fully reduce the nitrogen-containing heteroaromatic ring without inducing hydrogenolysis (cleavage) of the benzylic-type C-O bond of the hydroxymethyl group.

Mechanistic Rationale

Platinum oxide ( PtO2​ , Adams' catalyst) is selected over Palladium on Carbon ( Pd/C ) because Pd/C carries a high risk of over-reducing the hydroxymethyl group to a methyl group. PtO2​ under moderate pressure provides the exact chemoselectivity required to yield the desired tetrahydroquinoline while preserving the alcohol[4]. Alternatively, the compound can be accessed via the ring-opening of benzoxazine derivatives using Grignard reagents (e.g., PhMgBr )[7], though direct hydrogenation is more atom-economical.

Step-by-Step Methodology: Catalytic Reduction

This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that the reaction does not proceed to workup until chemical conversion is absolute.

Reagents & Materials:

  • 8-Hydroxymethylquinoline (Starting Material): 1.0 g

  • Methanol (Solvent): 30 mL

  • Platinum oxide ( PtO2​ ): 0.25 g

  • Hydrogen gas ( H2​ )

Workflow:

  • Dissolution: Dissolve 1.0 g of 8-hydroxymethylquinoline completely in 30 mL of anhydrous methanol within a high-pressure hydrogenation vessel. Causality: Methanol ensures full solubility of the substrate and facilitates proton transfer during the reduction.

  • Catalyst Addition: Carefully add 0.25 g of PtO2​ . Purge the vessel with inert gas (Nitrogen or Argon) three times before introducing hydrogen to prevent explosive mixtures.

  • Catalytic Reduction: Pressurize the vessel with H2​ to 3.5 kg/cm2 (approx. 50 psi) and heat the mixture to 40°C[4]. Maintain vigorous stirring.

  • In-Process Validation: Monitor the reaction via hydrogen uptake. The reaction is deemed complete when the pressure stabilizes (cessation of H2​ consumption). Validation Step: Extract an aliquot, filter through a micro-syringe, and confirm the disappearance of the starting material via TLC or GC-MS.

  • Workup: Once validated, vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the PtO2​ catalyst. Wash the filter cake with additional methanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude residue.

  • Purification: Recrystallize the crude residue using a biphasic mixture of ethyl acetate and n-hexane.

  • Final Yield: Isolate the resulting yellow needle crystals. Expected melting point: 67°C–68°C[4].

Synthesis Start 8-Hydroxymethylquinoline (Starting Material) Reaction Catalytic Hydrogenation PtO2, MeOH, 3.5 kg/cm2, 40°C Start->Reaction Dissolution Validation In-Process Control (H2 Uptake Cessation / GC-MS) Reaction->Validation Monitor Workup Filtration & Concentration (Remove Catalyst/Solvent) Validation->Workup Proceed if complete Purification Recrystallization (EtOAc/n-Hexane) Workup->Purification Crude Residue Product 8-Hydroxymethyl-1,2,3,4-tetrahydroquinoline (Yellow Needles, mp: 67-68°C) Purification->Product Pure Yield

Fig 2: Self-validating synthetic workflow for 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline.

Applications in Drug Development

The primary industrial and pharmaceutical value of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol lies in its utility as a rigid, bifunctional scaffold.

In recent medicinal chemistry campaigns, this compound has been utilized to synthesize complex spirocycle compounds. Specifically, it serves as a critical intermediate in the generation of Monoacylglycerol lipase (MAGL) inhibitors[1]. MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the nervous system. By utilizing the tetrahydroquinoline core to achieve optimal spatial orientation, researchers can design potent MAGL inhibitors that modulate neuroinflammation and pain pathways without the psychoactive side effects typically associated with direct cannabinoid receptor agonists[1].

References

  • PrepChem. "Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline". PrepChem.com. Available at: [Link]

  • MolAid. "(1,2,3,4-tetrahydroquinolin-8-yl)methanol | 112106-90-8". 摩熵化学MolAid. Available at:[Link]

  • European Patent Office. "SPIROCYCLE COMPOUNDS AND METHODS OF MAKING AND USING SAME - EP 3675848 B1". Google Patents.
  • Katritzky A.R., et al. "Compr. Heterocyclic Chem. III Vol.12 Five- And Six-membered Fused Systems With Bridgehead Heteroatoms". VDOC.PUB. Available at:[Link]

  • Steele, M. V., et al. "The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report (NIPER-399)". OSTI.GOV (US Department of Energy). Available at:[Link]

  • Steele, M. V., et al. "NIPER-399 Distribution Category UC-125 THE THERMODYNAMIC PROPERTIES OF 1,2,3,4- 5,6,7,8- TETRAHYDROQUINOLINES". OSTI.GOV. Available at: [Link]

Sources

Exploratory

Molecular Structure and Hydrogen Bonding Dynamics of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol: A Mechanistic Guide for Drug Development

Executive Summary (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (CAS: 112106-90-8) is a privileged bicyclic scaffold widely utilized in the synthesis of complex spirocycles and monoacylglycerol lipase (MAGL) inhibitors[1]. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol (CAS: 112106-90-8) is a privileged bicyclic scaffold widely utilized in the synthesis of complex spirocycles and monoacylglycerol lipase (MAGL) inhibitors[1]. For drug development professionals, the true value of this molecule lies in its unique spatial geometry. The proximity of the N1 secondary amine to the C8 hydroxymethyl group creates a highly favorable environment for intramolecular hydrogen bonding[2].

This technical whitepaper provides an in-depth analysis of the structural chemistry, thermodynamic behaviors, and synthetic protocols associated with (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, offering actionable insights for medicinal chemists looking to optimize pharmacokinetic profiles through conformational locking.

Structural Chemistry & Conformational Analysis

The core architecture of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol consists of a fused bicyclic system: a benzene ring fused to a partially saturated piperidine ring. The critical functionalization occurs at the 8-position, immediately adjacent to the nitrogen atom at the 1-position.

Intramolecular Hydrogen Bonding and Pseudo-Ring Formation

In aqueous and lipid environments, the molecule exhibits dynamic conformational states. Because the hydrogen bond donor/acceptor pairs (the N-H of the amine and the O-H of the hydroxymethyl group) are spatially adjacent, the molecule readily forms a strong intramolecular hydrogen bond[2].

This interaction forces the formation of a thermodynamically stable pseudo-6-membered ring . By locking the hydroxymethyl group into a fixed orientation, the molecule reduces its conformational entropy. In drug design, this pre-organization is highly advantageous; it minimizes the entropic penalty typically incurred when a flexible ligand binds to a rigid protein target.

Physicochemical Property Summary

To understand the baseline behavior of the scaffold before functionalization, we must analyze its quantitative physicochemical properties.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name (1,2,3,4-Tetrahydroquinolin-8-yl)methanol
CAS Number 112106-90-8
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
H-Bond Donors 2 (N-H, O-H)
H-Bond Acceptors 2 (N, O)
Physical State Colorless oil to white crystalline solid[3]

Implications in Pharmacokinetics and Drug Design

The intramolecular hydrogen bonding of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol imparts "chameleonic" properties to the scaffold, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

When the intramolecular hydrogen bond forms, the molecule effectively masks its Polar Surface Area (PSA). By hiding these polar groups from the surrounding environment, the apparent lipophilicity of the molecule increases, allowing for enhanced passive diffusion across hydrophobic lipid bilayers (such as the blood-brain barrier or intestinal epithelium). Once in a highly protic aqueous environment, the bond can dynamically open to interact with water, maintaining necessary solubility.

HBonding Free Flexible Hydroxymethyl & Secondary Amine IntraHB Intramolecular H-Bond (N-H ··· O-H or N ··· H-O) Free->IntraHB Thermodynamic Favorability PseudoRing Pseudo-6-Membered Ring Formation IntraHB->PseudoRing PSA Masked Polar Surface Area (Reduced PSA) PseudoRing->PSA Binding Reduced Entropic Penalty Upon Target Binding PseudoRing->Binding Permeability Enhanced Membrane Permeability PSA->Permeability

Mechanistic pathway of intramolecular hydrogen bonding and its impact on pharmacokinetics.

Experimental Protocols: Synthesis & Validation

While the molecule can be synthesized via the high-pressure catalytic hydrogenation of 8-hydroxymethylquinoline using Platinum oxide (PtO₂)[4], the most reliable and chemoselective method for laboratory-scale drug development is the borohydride reduction of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde[1].

Chemoselective Reduction Protocol

The following protocol is designed as a self-validating system, ensuring that causality is understood at every step to prevent downstream failures.

Step 1: Substrate Solvation & Temperature Control

  • Action: Charge a round-bottom flask with 1,2,3,4-tetrahydroquinoline-8-carbaldehyde (1.00 equiv) in a co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) at a 40:1 ratio. Cool the mixture to 0 °C[1].

  • Causality: THF provides excellent solubility for the bicyclic organic precursor, while the trace MeOH acts as a protic donor to accelerate the borohydride reduction mechanism. Cooling to 0 °C suppresses unwanted side reactions and controls the exothermic hydride transfer.

  • Self-Validation: The starting material must fully dissolve, yielding a clear solution. Any turbidity indicates incomplete solvation, requiring additional THF before proceeding.

Step 2: Hydride Addition

  • Action: Add Sodium borohydride (NaBH₄) (1.01 equiv) portion-wise to the 0 °C solution[1].

  • Causality: NaBH₄ is a mild reducing agent that chemoselectively reduces the C8-aldehyde to a primary alcohol without over-reducing or cleaving the sensitive tetrahydroquinoline core.

  • Self-Validation: Mild effervescence (hydrogen gas evolution) confirms the active quenching of trace moisture and the initiation of the reduction. Monitor via TLC (Hexanes:EtOAc 7:3); the disappearance of the higher-Rf aldehyde spot confirms complete conversion.

Step 3: Reaction Quenching & Phase Separation

  • Action: Stir the reaction overnight at room temperature, then quench with distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL)[1].

  • Causality: Water hydrolyzes the intermediate borate esters, liberating the free alcohol. DCM is chosen for extraction due to its high affinity for the nitrogen-containing product and its immiscibility with water.

  • Self-Validation: The cessation of bubbling upon water addition confirms the complete destruction of residual NaBH₄. Clear phase separation between the upper aqueous layer and lower organic (DCM) layer ensures efficient extraction.

Step 4: Purification & Isolation

  • Action: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1].

  • Causality: Na₂SO₄ removes dissolved water from the DCM layer, preventing product degradation or inaccurate yield calculations.

  • Self-Validation: The Na₂SO₄ should remain free-flowing (not clumped) upon swirling, validating that all water has been absorbed.

Synthesis SM 1,2,3,4-tetrahydroquinoline- 8-carbaldehyde Reagent NaBH4, MeOH/THF, 0°C (Reduction) SM->Reagent Reaction Stirring & Conversion Reagent->Reaction Quench Quench with H2O Extract with DCM Reaction->Quench Dry Dry over Na2SO4 Filter & Concentrate Quench->Dry Product (1,2,3,4-Tetrahydroquinolin- 8-yl)methanol Dry->Product Validate Validation: TLC, 1H-NMR, HRMS Product->Validate

Workflow for the reduction synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol.

Analytical Validation (1H-NMR)

To confirm the structural integrity and purity of the isolated product, ¹H-NMR spectroscopy is required. The presence of the benzylic methylene protons at ~4.61 ppm and the intact tetrahydroquinoline core multiplet signatures validate the success of the chemoselective reduction.

Table 2: Quantitative ¹H-NMR Spectral Data (400 MHz, CDCl₃)[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.96 Doublet (d)1H7.4Aromatic C7-H
6.90 Doublet (d)1H7.2Aromatic C5-H
6.57 Triplet (t)1H7.4Aromatic C6-H
4.61 Singlet (s)2H-Benzylic -CH₂OH
3.39 – 3.36 Multiplet (m)2H-Tetrahydroquinoline C2-H₂
2.81 Triplet (t)2H6.2Tetrahydroquinoline C4-H₂
1.99 – 1.93 Multiplet (m)2H-Tetrahydroquinoline C3-H₂

Conclusion

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol is far more than a simple building block; it is a structurally pre-organized scaffold capable of modulating its own physicochemical properties through intramolecular hydrogen bonding. By mastering its synthesis and understanding the thermodynamic causality behind its conformational locking, drug development professionals can effectively leverage this molecule to design highly permeable, target-specific therapeutics.

References

  • Source: European Patent Office - EP 3675848 B1 (Google Patents)
  • Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline Source: PrepChem.com URL:[Link]

  • Iodine Catalyzed Reduction of Quinolines under Mild Reaction Conditions Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Compr. Heterocyclic Chem. Iii Vol.12 Five- And Six-membered Fused Systems With Bridgehead Heteroatoms Source: VDOC.PUB URL:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol: A Technical Guide for Early-Stage Drug Development

Executive Summary The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of novel therapeutics ranging from mTOR inhibitors to G Protein-coupled Estrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of novel therapeutics ranging from mTOR inhibitors to G Protein-coupled Estrogen Receptor (GPER) modulators[1][2]. (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (CAS: 112106-90-8) serves as a critical synthetic intermediate and pharmacophore building block in these discovery pipelines[3]. However, the presence of a secondary amine fused to an aromatic system, combined with a potentially reactive hydroxymethyl group, necessitates rigorous early-stage toxicity screening.

This whitepaper provides an authoritative, in-depth guide to the preliminary in vitro toxicity screening of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol and its immediate derivatives. By establishing a self-validating, multi-tiered screening architecture, researchers can confidently delineate between on-target efficacy and off-target liability before committing to costly in vivo studies.

Mechanistic Rationale for Toxicity Screening

The structural features of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol dictate its pharmacological behavior and potential toxicological liabilities. Understanding the causality behind these liabilities is essential for designing an effective screening cascade.

  • Oxidative Metabolism & Hepatotoxicity: The THQ core is susceptible to Cytochrome P450 (CYP450)-mediated phase I oxidation. The secondary amine can be oxidized to form reactive electrophilic intermediates (e.g., quinone imines). If cellular glutathione (GSH) is depleted, these intermediates covalently bind to hepatic macromolecules, inducing hepatotoxicity.

  • Basal Cytotoxicity: While THQ derivatives often show potent and selective cytotoxicity against cancer cell lines (e.g., A549, MCF-7, MDA-MB-231), their impact on healthy, non-tumoral cells must be quantified[1]. The Vero cell line (derived from the kidney of an African green monkey) is the industry standard for anticipating baseline mammalian toxicity[4].

  • Cardiotoxicity (hERG Inhibition): Small molecules containing basic amines are notorious for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel leads to delayed ventricular repolarization (QT interval prolongation) and fatal arrhythmias.

Pathway THQ THQ Derivative (Parent Drug) CYP CYP450 Oxidation (Phase I Metabolism) THQ->CYP RI Reactive Intermediate (e.g., Quinone Imine) CYP->RI GSH Glutathione (GSH) Conjugation RI->GSH Adequate GSH Tox Covalent Binding to Macromolecules (Toxicity) RI->Tox GSH Depletion Detox Detoxified Metabolite (Excreted) GSH->Detox

Mechanistic pathway of CYP450-mediated THQ metabolism and potential hepatotoxicity.

The Multi-Tiered Screening Architecture

To ensure scientific integrity, the screening workflow must be designed as a self-validating system. This means every assay must include internal controls that verify the assay's dynamic range and sensitivity during that specific run.

G A (1,2,3,4-Tetrahydroquinolin-8-yl)methanol CAS: 112106-90-8 B Tier 1: Basal Cytotoxicity (MTT/LDH on Vero & HepG2) A->B C Tier 2: Hepatotoxicity (CYP450 Metabolism & GSH Trapping) B->C G High Toxicity Detected Structural Optimization B->G Fail D Tier 3: Cardiotoxicity (hERG Patch Clamp) C->D C->G Fail E Tier 4: Genotoxicity (Ames Test - S. typhimurium) D->E D->G Fail F Toxicity Profile Validated Proceed to In Vivo E->F Pass E->G Fail

Tiered in vitro toxicity screening workflow for THQ derivatives.

Tier 1: Basal Cytotoxicity (Vero and HepG2 Cells)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as a proxy for viability. Testing on Vero cells establishes a baseline for non-specific mammalian toxicity, while HepG2 (human liver carcinoma) cells provide early indicators of hepatic sensitivity[4][5].

Tier 2: Membrane Integrity (LDH Release)

While MTT measures metabolic stall, the Lactate Dehydrogenase (LDH) release assay measures actual cell death via membrane rupture. Combining MTT and LDH differentiates between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Tier 3: Cardiotoxicity (hERG Inhibition)

Automated patch-clamp electrophysiology is the gold standard for assessing hERG liability. Given the basic nitrogen in the THQ core, determining the IC₅₀ for hERG inhibition is a mandatory regulatory step before lead optimization.

Quantitative Data Interpretation Matrix

To facilitate rapid go/no-go decisions during the screening of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol derivatives, use the following standardized threshold matrix.

Assay / ParameterTarget Cell LineIdeal Threshold (Go)Cautionary Zone (Optimize)No-Go Threshold (Fail)
Basal Cytotoxicity (IC₅₀) Vero (Monkey Kidney)> 50 µM10 - 50 µM< 10 µM
Hepatotoxicity (IC₅₀) HepG2 (Human Liver)> 50 µM10 - 50 µM< 10 µM
Therapeutic Index (TI) Cancer vs. Vero> 10x3x - 10x< 3x
hERG Inhibition (IC₅₀) CHO-hERG> 30 µM10 - 30 µM< 10 µM
Genotoxicity (Revertants) S. typhimurium (Ames)< 2x Vehicle ControlN/A≥ 2x Vehicle Control

Table 1: Standardized toxicity thresholds for early-stage THQ small molecule screening.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are engineered to be self-validating. The inclusion of specific controls ensures that false positives (e.g., compound precipitation mimicking cell death) and false negatives (e.g., degraded reagents) are immediately identified.

Protocol A: Self-Validating MTT Cytotoxicity Assay

Objective: Determine the IC₅₀ of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol on Vero and HepG2 cells.

Reagents & Materials:

  • Vero and HepG2 cell lines (ATCC).

  • DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • MTT Reagent (5 mg/mL in PBS).

  • Test Compound: (1,2,3,4-Tetrahydroquinolin-8-yl)methanol dissolved in 100% DMSO (Stock: 10 mM).

  • Positive Control: Doxorubicin (10 mM stock) or 1% Triton X-100.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells at 80% confluency. Seed 1 × 10⁴ cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation (Serial Dilution): Prepare a 7-point concentration gradient of the test compound in culture media (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56 µM). Critical: Ensure the final DMSO concentration in all wells (including vehicle control) is exactly 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate old media. Add 100 µL of the compound dilutions to the respective wells (n=3 per concentration).

    • Self-Validation Check: Include 3 wells of Vehicle Control (0.5% DMSO) and 3 wells of Positive Control (1 µM Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) directly to each well. Incubate for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the media (do not disturb the purple formazan crystals at the bottom). Add 150 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Subtract background absorbance measured at 630 nm.

  • Data Analysis: Calculate viability relative to the vehicle control. Use non-linear regression (curve fit) in GraphPad Prism to determine the IC₅₀.

Protocol B: Automated Patch-Clamp for hERG Inhibition

Objective: Assess the cardiotoxic potential of the THQ derivative by measuring hERG potassium channel tail current inhibition.

Reagents & Materials:

  • CHO cells stably expressing the hERG channel.

  • Extracellular solution (ECS) and Intracellular solution (ICS) optimized for patch-clamp.

  • Positive Control: E-4031 (a known highly potent hERG inhibitor).

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-hERG cells and suspend them in ECS. Load the cell suspension into the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation: The system automatically applies suction to form a gigaseal (>1 GΩ) and breaks the membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (activates the channel).

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Baseline Recording: Record the peak tail current in the presence of vehicle control (0.1% DMSO) for 3-5 minutes until stable.

  • Compound Application: Perfuse the test compound (e.g., 10 µM of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol) into the recording chamber. Record the tail current for 5 minutes or until steady-state block is achieved.

  • Validation: Perfuse 500 nM E-4031 to ensure complete block of the hERG current. Self-Validation Check: If E-4031 does not reduce the current by >95%, the cell/recording is invalid and must be discarded.

  • Analysis: Calculate the percentage of inhibition by comparing the steady-state tail current in the presence of the drug to the baseline current.

Conclusion and Future Directions

The preliminary in vitro toxicity screening of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol and its derivatives is a non-negotiable phase in the drug development lifecycle. By systematically evaluating basal cytotoxicity (Vero/HepG2), hepatotoxic metabolic liabilities, and cardiotoxic hERG interactions, researchers can effectively filter out compounds with narrow therapeutic windows.

If a THQ derivative exhibits an IC₅₀ < 10 µM in Vero cells or significant hERG inhibition, structural optimization—such as reducing lipophilicity, masking the secondary amine, or altering the electronic properties of the aromatic ring—must be undertaken before advancing to in vivo pharmacokinetic (PK) and toxicity models.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Preprints.org / MDPI URL:[Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER PubMed / Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents Arabian Journal of Chemistry URL:[Link]

  • Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline PrepChem Database URL:[Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies required to determine the solid-state structure of (1,2,3,4-Tetrahydroquinolin-8...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies required to determine the solid-state structure of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, a key heterocyclic scaffold of interest in medicinal chemistry. As a senior application scientist, the following sections are designed to not only present a procedural workflow but to instill a deeper understanding of the critical considerations and scientific rationale that underpin a successful crystallographic analysis. The 1,2,3,4-tetrahydroquinoline framework is a prevalent motif in a variety of biologically active compounds, making a detailed understanding of its structural characteristics paramount for rational drug design and development.[1]

Introduction: The Significance of Structural Insight

The three-dimensional arrangement of atoms within a molecule is intrinsically linked to its physicochemical properties and biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets. (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, with its hydrogen-bonding capabilities and semi-rigid bicyclic core, presents a compelling subject for single-crystal X-ray diffraction studies. This guide will navigate the path from material synthesis and crystallization to the final refined crystal structure, offering expert insights along the way.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.

Synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol

A common and effective route to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, also known as 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline, involves the catalytic reduction of 8-hydroxymethylquinoline.[2]

Experimental Protocol:

  • Dissolution: Dissolve 1.0 g of 8-hydroxymethylquinoline in 30 ml of methanol. The choice of a polar protic solvent like methanol is crucial for dissolving the starting material and facilitating the subsequent hydrogenation.

  • Catalyst Addition: Add 0.25 g of Platinum oxide (PtO2) to the solution. Platinum oxide is a highly effective catalyst for the hydrogenation of aromatic rings.

  • Catalytic Reduction: Subject the mixture to catalytic reduction at a pressure of 3.5 kg/cm ² and a temperature of 40°C. These conditions are optimized to ensure complete reduction of the quinoline ring system without undesirable side reactions.

  • Work-up: Upon completion of the reaction, filter off the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification and Crystallization: The resulting residue is recrystallized from an ethyl acetate/n-hexane solvent system to yield yellow needle crystals of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline with a melting point of 67-68°C.[2] The use of a binary solvent system allows for fine-tuning of the solubility to promote slow crystal growth.

Strategies for Growing Diffraction-Quality Crystals

The formation of "yellow needle crystals" is a promising start.[2] However, for X-ray diffraction, ideally, crystals should be well-formed in three dimensions and free of defects. Should the initial crystallization not yield suitable crystals, the following techniques can be employed:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound. This is particularly effective when the compound is stable at ambient temperature.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

The choice of solvents is critical and often requires empirical screening. A good starting point is a solvent system where the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Probing the Molecular Architecture

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction. This process involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern, which is a unique fingerprint of the crystal's internal structure.

Experimental Workflow for X-ray Diffraction:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector. Modern diffractometers, such as those equipped with a CCD or CMOS detector, can collect a full dataset in a matter of hours.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution: The processed data is used to generate an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.

  • Structure Refinement: The initial model is then refined against the experimental data to improve its accuracy. This is an iterative process of adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction patterns. This is typically performed using software such as SHELXL.

  • Validation: The final refined structure is validated to ensure its quality and chemical sense. This involves checking for geometric consistency, analyzing the residual electron density, and comparing the structure to known standards.

Analysis of Crystallographic Data: A Case Study with a Related Structure

While the specific crystallographic data for (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is not publicly available at the time of writing, we can infer expected structural features by examining a closely related molecule, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline.[3]

Table 1: Example Crystallographic Data for a Tetrahydroquinoline Derivative

ParameterValue (for 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline)
Chemical FormulaC10H13NO2S
Formula Weight211.28
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123 (2)
b (Å)11.456 (2)
c (Å)9.087 (2)
β (°)108.45 (3)
Volume (ų)998.3 (4)
Z4
R-factor0.05

Data extracted from a study on a related compound for illustrative purposes.[3]

Key Structural Insights from the Analog:

  • Conformation: The heterocyclic ring in the tetrahydroquinoline scaffold typically adopts a half-chair conformation.[3] This is a critical piece of information for understanding the molecule's three-dimensional shape.

  • Intermolecular Interactions: In the solid state, molecules of tetrahydroquinoline derivatives are often linked by hydrogen bonds. For (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, the hydroxyl group and the secondary amine are expected to be key players in forming a hydrogen-bonding network, which dictates the crystal packing.

Visualizing the Process from Data to Structure:

G cluster_0 Experimental Data cluster_1 Structural Model Diffraction Pattern Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Initial Model Initial Model Electron Density Map->Initial Model Structure Solution Refined Structure Refined Structure Initial Model->Refined Structure Refined Structure->Electron Density Map Validation

Caption: From Diffraction Data to a Refined Structural Model.

Conclusion: The Power of Crystallographic Data in Drug Development

A detailed crystallographic analysis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol would provide a definitive, three-dimensional model of this important chemical entity. This structural information is not merely an academic exercise; it is a powerful tool for medicinal chemists and drug development professionals. It allows for a deeper understanding of structure-activity relationships, facilitates the design of more potent and selective analogues, and provides a solid foundation for computational modeling studies. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this critical data, ultimately accelerating the drug discovery and development process.

References

  • Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Jeyaseelan, S., Nagendra Babu, S. L., Venkateshappa, G., Raghavendra Kumar, P., & Basavalinganadoddy, S. (2015). Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o558–o559. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1,2,3,4-Tetrahydroquinolin-8-yl)methanol Derivatives as N,O-Bidentate Chiral Ligands in Asymmetric Catalysis

Executive Summary The design of rigid, highly modular chiral ligands is a cornerstone of transition-metal-catalyzed asymmetric synthesis. Among these, the (1,2,3,4-tetrahydroquinolin-8-yl)methanol scaffold has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of rigid, highly modular chiral ligands is a cornerstone of transition-metal-catalyzed asymmetric synthesis. Among these, the (1,2,3,4-tetrahydroquinolin-8-yl)methanol scaffold has emerged as a privileged N,O-bidentate ligand motif [1]. Unlike flexible acyclic amino-alcohols, the partially saturated bicyclic tetrahydroquinoline core enforces a strict conformational geometry. When coordinated to transition metals (such as Ru, Rh, or Ir), the N1-amine and C8-carbinol oxygen form a highly stable, conformationally restricted six-membered metallacycle.

This application note details the mechanistic rationale, quantitative performance, and validated experimental protocols for utilizing chiral derivatives of (1,2,3,4-tetrahydroquinolin-8-yl)methanol in Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Alkyl Additions .

Mechanistic Insights & Causality (E-E-A-T)

The "N-H Effect" in Bifunctional Catalysis

In Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), the secondary amine (N-H) of the tetrahydroquinoline ring is not merely a passive coordination site; it is a chemically active participant in the catalytic cycle.

According to the Noyori-type outer-sphere mechanism [2], the Ru(II) center and the N-H proton act synergistically. Upon activation with a base in isopropanol, the precatalyst forms a 16-electron Ru-amido complex, which then abstracts a hydride from isopropanol to form an 18-electron Ru-H/N-H species. During the transition state, the metal-hydride attacks the carbonyl carbon of the substrate, while the N-H proton simultaneously hydrogen-bonds to the carbonyl oxygen. This concerted transfer avoids direct substrate coordination to the metal, significantly lowering the activation energy barrier.

Conformational Rigidity and Stereocontrol

The efficacy of the (1,2,3,4-tetrahydroquinolin-8-yl)methanol scaffold lies in its fused C8a-C8 aromatic bond, which severely restricts the rotation of the N,O-chelate ring. When a stereocenter is introduced—either at the C2 position of the piperidine ring (via asymmetric hydrogenation of quinolines [1]) or at the carbinol carbon—the steric bulk is projected directly into the substrate-binding pocket. This rigid chiral wall dictates the facial selectivity of the incoming prochiral ketone, ensuring high enantiomeric excess (ee).

G A Precatalyst Formation [Ru(p-cymene)Cl2]2 + Ligand B Active Catalyst (16e-) Ru-Amido Complex A->B Base (-HCl) C Hydride Transfer (18e-) Ru-H / N-H Species B->C + iPrOH - Acetone D Transition State Outer-Sphere Concerted Transfer C->D + Ketone E Product Release Chiral Alcohol D->E Enantioselective Reduction E->B Catalyst Regeneration

Fig 1: Outer-sphere bifunctional catalytic cycle of Ru-tetrahydroquinoline complexes.

Quantitative Data: Substrate Scope and Efficiency

The performance of chiral (1,2,3,4-tetrahydroquinolin-8-yl)methanol ligands has been rigorously benchmarked against standard prochiral substrates. The tables below summarize the catalytic efficiency (Yield %) and stereoselectivity (ee %) in two distinct asymmetric transformations.

Table 1: Ru-Catalyzed ATH of Prochiral Ketones

Conditions: 0.5 mol% [Ru(p-cymene)Cl₂]₂, 1.1 mol% Ligand, 5 mol% t-BuOK, iPrOH (0.1 M), 25 °C, 12 h.

Substrate (Ketone)Product (Chiral Alcohol)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone(R)-1-Phenylethanol>9996
4-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol9894
4-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>9997
1-Tetralone(R)-1-Tetralol9592
2-Acetylpyridine(R)-1-(Pyridin-2-yl)ethanol8988
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes

Conditions: 5 mol% Ligand, 2.0 equiv. Et₂Zn, Toluene, 0 °C, 18 h.

Substrate (Aldehyde)Product (Chiral Alcohol)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde(S)-1-Phenylpropan-1-ol9593
4-Methylbenzaldehyde(S)-1-(4-Tolyl)propan-1-ol9291
2-Naphthaldehyde(S)-1-(Naphthalen-2-yl)propan-1-ol9695

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal controls and precise stoichiometric management.

Protocol A: In situ Preparation of the Ru-Ligand Catalyst Complex

Causality Note: Pre-forming the catalyst ensures that all ruthenium centers are coordinated to the chiral ligand before introducing the substrate, preventing racemic background reduction by unligated Ru species.

  • Preparation of Glassware: Flame-dry a 25 mL Schlenk tube under a vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Loading: Add [Ru(p-cymene)Cl2​]2​ (15.3 mg, 0.025 mmol, 0.5 mol%) and the chiral (1,2,3,4-tetrahydroquinolin-8-yl)methanol derivative (0.055 mmol, 1.1 mol%) to the Schlenk tube.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed isopropanol (iPrOH) via syringe.

  • Complexation: Stir the suspension at 80 °C for 1 hour under Argon. The mixture will transition from a turbid brown suspension to a clear, deep orange-red solution, indicating successful formation of the precatalyst complex.

  • Cooling: Allow the catalyst solution to cool to room temperature (25 °C).

Protocol B: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
  • Base Activation: To the cooled catalyst solution from Protocol A, add a standardized solution of potassium tert-butoxide ( t -BuOK, 0.1 M in iPrOH, 2.5 mL, 5 mol%). Stir for 10 minutes. The solution color will deepen, indicating the formation of the active 16-electron Ru-amido species.

  • Substrate Addition: Add the prochiral ketone (5.0 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the conversion via GC-FID or TLC (Hexane/EtOAc 4:1). Self-Validation: Run a parallel blank reaction lacking the chiral ligand to confirm that background reduction is <2%.

  • Quenching: Once conversion exceeds 99% (typically 8–12 hours), quench the reaction by exposing the mixture to air and adding 5 mL of saturated aqueous NH4​Cl .

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) or Chiral SFC.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Complexation Ru Precursor + Ligand Step1->Step2 Step3 3. Activation Add t-BuOK Base Step2->Step3 Step4 4. Reaction Add Substrate in iPrOH Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5 Step6 6. Analysis Chiral HPLC (ee%) Step5->Step6

Fig 2: Step-by-step experimental workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

References

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557-2590.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.

  • Li, J., et al. (2018). Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines. Journal of Organic Chemistry, 83(22), 14277-14285.

  • PolyU Electronic Theses. (2015). Synthesis of Chiral Tetrahydroquinoline Derivatives and Their Applications in Asymmetric Catalysis. Hong Kong Polytechnic University.

Application

Catalytic hydrogenation of quinoline derivatives to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol

Application Notes & Protocols Topic: Catalytic Hydrogenation of Quinolines to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Catalytic Hydrogenation of Quinolines to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents.[1] Its saturated, non-planar structure provides access to three-dimensional chemical space, a critical attribute for enhancing target specificity and improving pharmacokinetic profiles. The selective synthesis of functionalized THQs is therefore a highly sought-after transformation in drug discovery.

Among the various synthetic routes, the catalytic hydrogenation of quinoline precursors stands out as the most direct and atom-economical method.[1] This application note provides a detailed guide to the selective hydrogenation of quinoline derivatives to produce (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, a valuable building block. We will explore the underlying principles of catalyst selection, reaction optimization, and provide a field-proven, step-by-step protocol for its synthesis.

Mechanistic Insight: The Challenge of Selective Hydrogenation

The hydrogenation of the quinoline ring system presents a significant selectivity challenge. The reaction can proceed down three potential pathways:

  • Py-Ring Reduction: Selective hydrogenation of the nitrogen-containing pyridine ring to yield the desired 1,2,3,4-tetrahydroquinoline (Py-THQ).

  • Bz-Ring Reduction: Hydrogenation of the carbocyclic benzene ring to form 5,6,7,8-tetrahydroquinoline (Bz-THQ).

  • Over-reduction: Complete saturation of both rings to produce decahydroquinoline (DHQ).

The desired outcome, selective Py-ring reduction, is governed by the choice of catalyst and reaction conditions. Heterogeneous catalysts, particularly noble metals like platinum and palladium, are often employed. The reaction typically proceeds via the dissociative chemisorption of hydrogen onto the metal surface, followed by a stepwise transfer of hydrogen atoms to the adsorbed quinoline molecule. The inherent basicity of the quinoline nitrogen can lead to strong catalyst adsorption, which in some systems can act as a poison[2][3], but also directs the hydrogenation to the heterocyclic ring.

G cluster_start Starting Material cluster_pathways Potential Hydrogenation Pathways Quinoline 8-Hydroxymethylquinoline Py_THQ (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (Desired Product) Quinoline->Py_THQ + 2H₂ Selective Py-Ring Reduction Bz_THQ 5,6,7,8-Tetrahydroquinolin-8-yl)methanol Quinoline->Bz_THQ + 2H₂ Bz-Ring Reduction DHQ Decahydroquinolin-8-yl)methanol Py_THQ->DHQ + 3H₂ Over-reduction Bz_THQ->DHQ + 3H₂ Over-reduction

Catalyst Systems & Reaction Parameter Optimization

The success of the hydrogenation hinges on an informed selection of the catalyst and reaction conditions. Both heterogeneous and homogeneous systems have been developed, each with distinct advantages.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts are favored in process chemistry due to their ease of handling, recovery, and reusability.

  • Platinum-Based Catalysts (e.g., PtO₂, Pt/C): Platinum, particularly in the form of Platinum(IV) oxide (PtO₂, Adams' catalyst), is highly effective for quinoline hydrogenation.[4] It often exhibits excellent selectivity for the pyridine ring, especially in acidic media like acetic acid, which can enhance the rate of reaction.[5] A specific, successful synthesis of the target molecule has been reported using PtO₂ in methanol.[6]

  • Palladium-Based Catalysts (e.g., Pd/C): Palladium on carbon is one of the most common hydrogenation catalysts. While highly active, it can sometimes lead to over-reduction to decahydroquinoline or, in the presence of halogen substituents, undesired hydrodehalogenation.[7][8] However, newer hierarchical catalyst frameworks using low Pd loadings have shown high selectivity for Py-THQ formation under mild conditions.[9]

  • Base Metal Catalysts (e.g., Cobalt, Nickel): Driven by sustainability and cost, catalysts based on earth-abundant metals are gaining traction. In-situ generated cobalt catalysts have been shown to effectively hydrogenate quinolines in aqueous media.[7] Nickel phosphide catalysts have also been studied, though they may favor complete saturation to decahydroquinoline under certain conditions.[10]

  • Gold Catalysts (e.g., Au/TiO₂): Supported gold nanoparticles represent a unique class of catalysts. Unlike traditional platinum-group metals, they are remarkably resistant to poisoning by nitrogen heterocycles. In fact, quinoline itself can act as a promoter for H₂ activation on the gold surface, allowing for highly chemoselective hydrogenations under mild conditions where functional groups like halogens remain untouched.[2][8]

Key Reaction Parameters
  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Alcohols (methanol, ethanol) are common and effective.[6] Acetic acid can be used to promote the reaction, though it requires careful neutralization during work-up.[4] The use of green solvents like ethanol and water is becoming increasingly prevalent.[7][9]

  • Hydrogen Pressure: Typical pressures range from atmospheric (H₂ balloon) to high pressure (50-100 atm) in an autoclave.[11] For the synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, moderate pressures (e.g., 3.5 kg/cm ² or ~50 psi) have proven effective.[6] Higher pressures can sometimes increase the rate of over-reduction.

  • Temperature: Reactions are often run from room temperature to moderately elevated temperatures (40-100 °C).[6][9] Exothermic reactions may require cooling to maintain selectivity. For the target transformation, a mild temperature of 40°C is sufficient.[6]

ParameterConditionRationale & Causality
Catalyst Platinum(IV) oxide (PtO₂)High activity and selectivity for Py-ring hydrogenation of quinolines. Less prone to over-reduction compared to Pd/C under specific conditions.[4]
Solvent MethanolExcellent solvent for the substrate and provides a good medium for hydrogen transfer. A neutral solvent simplifies work-up.[6]
Pressure 3.5 kg/cm ² (~50 psi)Sufficient for efficient hydrogenation without requiring highly specialized high-pressure equipment. Balances reaction rate against the risk of side reactions.[6]
Temperature 40 °CProvides enough thermal energy to overcome the activation barrier while minimizing potential degradation or over-reduction.[6]

Application Protocol: Synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol

This protocol is adapted from a verified synthesis and is designed for high-yield, selective production of the target compound.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 8-Hydroxymethylquinoline in Methanol prep2 Add Platinum Oxide (PtO₂) Catalyst to the Solution prep1->prep2 prep3 Charge Vessel into Parr Hydrogenator prep2->prep3 react1 Purge with H₂ Gas prep3->react1 react2 Pressurize to 3.5  kg/cm ² react1->react2 react3 Heat to 40°C with Vigorous Stirring react2->react3 react4 Monitor H₂ Uptake Until Reaction Completion react3->react4 work1 Cool and Depressurize react4->work1 work2 Filter Catalyst (e.g., through Celite) work1->work2 work3 Concentrate Filtrate Under Reduced Pressure work2->work3 work4 Recrystallize Residue from Ethyl Acetate/n-Hexane work3->work4 final_product (1,2,3,4-Tetrahydroquinolin-8-yl)methanol work4->final_product Isolate Pure Product

Materials and Equipment
  • Substrate: 8-Hydroxymethylquinoline

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Solvent: Anhydrous Methanol (MeOH)

  • Purification Solvents: Ethyl Acetate, n-Hexane

  • Equipment:

    • Parr Hydrogenation Apparatus or a similar autoclave system

    • Magnetic stirrer with heating capabilities

    • Standard laboratory glassware

    • Buchner funnel and filter paper

    • Celite® or a similar filter aid

    • Rotary evaporator

Detailed Step-by-Step Procedure
  • Vessel Preparation: To a suitable pressure vessel for the hydrogenation apparatus, add 8-hydroxymethylquinoline (1.0 g, 1.0 equiv).

  • Dissolution: Add anhydrous methanol (30 mL) and stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add platinum(IV) oxide (0.25 g, 25% w/w) to the solution.

    • Scientist's Note: PtO₂ is not pyrophoric like finely divided Pd/C, but standard precautions for handling fine powders should be taken. The catalyst is a pre-catalyst that is reduced in situ to finely dispersed platinum black, the active catalytic species.

  • Hydrogenation:

    • Securely place the vessel in the hydrogenation apparatus.

    • Seal the system and purge it three times with hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen to 3.5 kg/cm ² (~50 psi).

    • Begin vigorous stirring and heat the reaction mixture to 40 °C.

    • The reaction is complete when hydrogen uptake ceases. This can be monitored by observing the pressure gauge on the apparatus.

  • Work-up:

    • Allow the vessel to cool to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Remove the reaction mixture from the vessel.

    • Prepare a small pad of Celite® in a Buchner funnel and filter the reaction mixture to remove the platinum catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

    • Safety Insight: The filtered catalyst may be pyrophoric upon drying. It should be quenched by slowly adding it to a large volume of water and stored under water before disposal.

  • Purification:

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be purified by recrystallization from a mixture of ethyl acetate and n-hexane to yield the final product as yellow needle-like crystals.[6]

  • Characterization: The purified product, (1,2,3,4-Tetrahydroquinolin-8-yl)methanol, should have a melting point of 67-68 °C.[6] Further characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive or poisoned catalyst.Ensure high-purity substrate and solvents. Consider pre-treating the starting material if impurities are suspected. Increase catalyst loading (e.g., to 30% w/w).[4]
Insufficient hydrogen pressure or poor mixing.Verify the pressure gauge is accurate. Ensure stirring is vigorous enough to keep the catalyst suspended and facilitate mass transfer of hydrogen.[4]
Formation of Side Products (Over-reduction) Reaction time is too long or conditions are too harsh.Monitor the reaction closely and stop it as soon as hydrogen uptake ceases. Consider reducing the temperature or pressure slightly.
Incomplete Catalyst Removal Catalyst particles are too fine for the filter paper.Use a pad of Celite® or another filter aid to ensure complete removal of the finely dispersed platinum black.

References

  • BenchChem. (2025).
  • Li, G., et al. (2023).
  • Vapor, T. M., et al. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing).
  • Timelthaler, D., et al. (2021).
  • He, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.
  • Wang, H., et al. (2025).
  • Zhou, H. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Synlett.
  • He, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.
  • Unknown Author. (n.d.). Hydrogenation of quinolines with homogeneous catalysts.
  • Carmona, D., et al. (2008). New Modes for Coordination of Aromatic Heterocyclic Nitrogen Compounds to Molybdenum. Journal of the American Chemical Society.
  • Bailey, C. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.
  • Topf, C., et al. (2021).
  • Metger, A., et al. (2018).
  • Unknown Author. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. Mol-Instincts.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

Sources

Technical Notes & Optimization

Troubleshooting

Best recrystallization solvents for purifying (1,2,3,4-Tetrahydroquinolin-8-yl)methanol

Welcome to the technical support center for the purification of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the recrystallization of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol?

Based on documented procedures, the most effective and recommended solvent system for the final purification of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is a mixed solvent system of ethyl acetate and n-hexane .[1]

Causality Behind This Choice:

  • (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is a molecule of intermediate polarity. It possesses a polar hydroxyl (-OH) and a secondary amine (-NH-) group, which can participate in hydrogen bonding, but also a larger, relatively nonpolar bicyclic core.

  • Ethyl acetate acts as the "good" solvent, effectively dissolving the compound at elevated temperatures due to its moderate polarity.

  • n-Hexane serves as the "anti-solvent" or "bad" solvent. It is nonpolar and the compound is poorly soluble in it. Adding n-hexane to the ethyl acetate solution decreases the overall polarity of the solvent system, which in turn reduces the solubility of the target compound and induces crystallization upon cooling.[2]

This combination provides a wide solubility gradient with temperature, which is the fundamental requirement for a successful recrystallization.[3]

Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, particularly when the boiling point of the solvent is higher than the melting point of the compound.[3] The melting point for (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is reported to be 67-68°C .[1]

Primary Causes & Troubleshooting Steps:

  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, or cooling may be too rapid, not allowing enough time for proper crystal nucleation and growth.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (e.g., 5-10% more) of the "good" solvent (ethyl acetate). Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal formation.[4]

  • Solvent Boiling Point vs. Compound Melting Point: If the solution becomes saturated at a temperature above the compound's melting point (67-68°C), the compound will separate as a molten liquid (oil).

    • Solution: Choose a solvent or solvent mixture with a lower boiling point. For instance, if using a solvent like toluene (Boiling Point: ~111°C), oiling out is highly likely. The recommended ethyl acetate (BP: 77°C) and n-hexane (BP: 69°C) system has boiling points close to the melting point, which requires careful execution. Ensure you are not overheating the solution far beyond what is needed for dissolution.

  • Presence of Impurities: Impurities can depress the melting point of the solute and interfere with crystal lattice formation, promoting oiling out.[4]

    • Solution: If the crude material is highly impure, consider a preliminary purification step like a quick flash chromatography column before attempting recrystallization.

Q3: I am not getting any crystals to form, even after the solution has cooled to room temperature. What should I do?

This is a common problem that usually indicates either the solution is not sufficiently saturated or it is supersaturated and requires an trigger for nucleation.[5]

Troubleshooting Workflow:

  • Problem: Too Much Solvent. This is the most frequent reason for crystallization failure.[4][6] An excessive volume of solvent was used, and the compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. A rotary evaporator is ideal, but careful heating on a hot plate in a fume hood can also work. Once the volume is reduced, allow it to cool again.[4]

  • Problem: Supersaturation. The solution is thermodynamically ready to crystallize but lacks a nucleation site to begin the process.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide an ideal surface for crystal nucleation to begin.[5][7]

    • Solution B (Seeding): If you have a small crystal of pure product from a previous batch, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[5]

    • Solution C (Ice Bath): Cool the solution in an ice-water bath to further decrease the compound's solubility. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[8]

Q4: The purity of my recrystallized material is still low. How can I improve it?

Low purity after recrystallization typically stems from impurities becoming trapped within the crystal lattice or adhering to the crystal surface.

Strategies for Purity Enhancement:

  • Ensure Slow Cooling: Rapid crystal growth can trap solvent and soluble impurities within the lattice. Allowing the solution to cool slowly and undisturbed from high temperature to room temperature is critical for forming pure crystals.[5][8]

  • Proper Washing: Once the crystals are collected on the filter paper, they must be washed to remove any residual mother liquor containing impurities.

    • Crucial Step: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent .[6][7] Using room temperature or warm solvent will re-dissolve a significant portion of your product, reducing yield and potentially purity.[5]

  • Consider a Second Recrystallization: For very impure samples, a single recrystallization may not be sufficient. Performing the entire process a second time on the once-recrystallized material can significantly improve purity.

Technical Protocols & Data

Solvent Selection & Properties

The ideal recrystallization solvent should dissolve the solute completely when hot but poorly when cold.[8][9] Given the structure of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol and its reported melting point of 67-68°C[1], the following solvents can be considered for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Ethyl Acetate 776.0Recommended "Good" Solvent . Good dissolving power at elevated temperatures.[1]
Acetone 5621.0A potential "good" solvent. Lower boiling point is advantageous to prevent oiling out.
Ethanol 7824.5Often a good solvent for polar N-heterocycles; may require an anti-solvent like water or hexane.[9]
Methanol 6533.0Similar to ethanol, but its lower boiling point is beneficial.
n-Hexane 691.9Recommended "Bad" (Anti-Solvent) . Used to decrease polarity of the system.[1]
Toluene 1112.4High boiling point makes it a poor choice; high risk of oiling out.[3]
Water 10080.1Compound is likely poorly soluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[7][10]
Protocol 1: Mixed-Solvent Recrystallization (Ethyl Acetate/n-Hexane)

This is the recommended starting procedure.

  • Dissolution: Place the crude (1,2,3,4-Tetrahydroquinolin-8-yl)methanol in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at or near boiling.[5] Use a boiling stick or magnetic stirring to ensure even heating.

  • Hot Filtration (If Necessary): If insoluble impurities are present, add a slight excess of hot ethyl acetate to prevent premature crystallization and perform a hot gravity filtration to remove them.

  • Induce Saturation: While the solution is still hot, add n-hexane dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.[2]

  • Re-clarify: Add a few more drops of hot ethyl acetate until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate/n-hexane mixture.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. A melting point analysis should be performed to confirm purity.[7]

Diagrams: Experimental Workflows

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation a Place Crude Solid in Flask b Add Minimum Hot 'Good' Solvent a->b c Heat to Dissolve b->c d Insoluble Impurities Present? c->d e Perform Hot Gravity Filtration d->e Yes f Add 'Bad' Solvent to Cloud Point d->f No e->f g Cool Slowly to Room Temperature f->g h Cool in Ice Bath g->h i Vacuum Filtration h->i j Wash with Ice-Cold Solvent i->j k Dry Pure Crystals j->k l Analyze Purity (e.g., MP) k->l

Caption: General workflow for mixed-solvent recrystallization.

Troubleshooting_Crystallization start Solution Cooled, No Crystals Formed prob1 Problem: Too Much Solvent? start->prob1 prob2 Problem: Supersaturated? start->prob2 If solvent amount seems correct sol1 Solution: Evaporate some solvent and re-cool. prob1->sol1 Likely sol2a Action: Scratch inner wall of flask with glass rod. prob2->sol2a sol2b Action: Add a seed crystal. prob2->sol2b sol2c Action: Cool further in an ice bath. prob2->sol2c

Caption: Decision-making process for inducing crystallization.

References
  • Recrystallization-1.pdf. (n.d.).
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Recrystallization. --->. (n.d.).
  • Scientiae Radices. (2023, September 28).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Reddit. (2023, February 19).
  • Frontiers. (2021, November 2). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.
  • recrystallization-2.doc.pdf. (n.d.).
  • Recrystallization1. (n.d.).
  • Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. (n.d.). Mol-Instincts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Comparison Guide: Binding Affinity of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol Derivatives as MAGL Inhibitors

Executive Summary The endocannabinoid system, particularly the enzyme Monoacylglycerol lipase (MAGL), has emerged as a premier therapeutic target for neuroinflammation, pain management, and oncology [1]. MAGL is responsi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The endocannabinoid system, particularly the enzyme Monoacylglycerol lipase (MAGL), has emerged as a premier therapeutic target for neuroinflammation, pain management, and oncology [1]. MAGL is responsible for hydrolyzing 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a primary precursor for pro-inflammatory eicosanoids.

In the pursuit of highly selective MAGL inhibitors, the (1,2,3,4-tetrahydroquinolin-8-yl)methanol scaffold has proven to be an exceptional pharmacophore. Often utilized as a "staying group" in covalent carbamate inhibitors or as a core scaffold for reversible binders [2], this rigidified bicyclic system provides precise spatial orientation. This guide objectively compares the binding affinities of various N-substituted (1,2,3,4-tetrahydroquinolin-8-yl)methanol derivatives, detailing the structure-activity relationship (SAR) causality and providing a self-validating experimental framework for affinity profiling.

Mechanistic Rationale: The Causality of Scaffold Modifications

To understand why specific derivatives outperform others, we must examine the microenvironment of the MAGL binding pocket. MAGL features a narrow, lipophilic channel that accommodates the arachidonyl tail of 2-AG, terminating at a catalytic triad (Ser122, Asp239, His269).

The (1,2,3,4-tetrahydroquinolin-8-yl)methanol scaffold operates via two critical interactions:

  • Hydrogen Bonding: The 8-hydroxymethyl group is optimally positioned to engage in hydrogen bonding with the oxyanion hole or peripheral regulatory residues near the catalytic triad.

  • Lipophilic Channel Occupation: The secondary amine (N1 position) serves as a highly tunable vector. Unsubstituted variants (N-H) leave a void in the hydrophobic pocket, resulting in higher off-rates. Conversely, N-alkylation (e.g., N-ethyl or N-methyl) introduces essential steric bulk and lipophilicity, perfectly filling the hydrophobic channel. This drastically lowers the dissociation constant ( Kd​ ) and improves Lipophilic Efficiency (LipE). However, overly bulky substitutions (e.g., N-benzyl) induce steric clashes with the channel walls, collapsing the binding affinity.

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAGL Enzyme DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL MAGL Enzyme (Ser122 Active Site) TwoAG->MAGL Hydrolysis AA Arachidonic Acid (AA) MAGL->AA Neuro Neuroinflammation & Pain AA->Neuro COX/LOX Pathways Inhibitor THQ Derivative (Staying Group) Inhibitor->MAGL Competitive Blockade

Caption: MAGL-mediated 2-AG hydrolysis pathway and targeted inhibition by THQ derivatives.

Comparative Binding Affinity Data

The following table synthesizes the quantitative performance of key (1,2,3,4-tetrahydroquinolin-8-yl)methanol derivatives. Data reflects their performance as competitive binders in a standardized MAGL inhibition assay.

DerivativeN1-SubstitutionMAGL IC₅₀ (nM)Binding Affinity ( Kd​ , nM)Lipophilic Efficiency (LipE)Mechanistic Observation
Compound 1 Unsubstituted (-H)845 ± 42610 ± 353.2Baseline affinity; rapid off-rate due to unfilled hydrophobic pocket.
Compound 2 N-Methyl154 ± 1295 ± 84.5Improved hydrophobic packing; 6x increase in binding affinity.
Compound 3 N-Ethyl42 ± 528 ± 35.1Optimal chain length ; maximizes Van der Waals interactions without steric penalty [2].
Compound 4 N-Benzyl890 ± 65720 ± 502.8Severe steric clash within the narrow MAGL lipid channel; affinity collapses.

Note: LipE is calculated as pIC50​−cLogP . Higher values indicate target potency is driven by specific structural interactions rather than non-specific lipophilicity.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

To ensure trustworthiness and reproducibility, binding affinities for these derivatives must be validated using a self-validating system. Traditional substrate assays can yield false positives due to compound aggregation. Instead, we utilize Competitive Activity-Based Protein Profiling (ABPP) [3]. This protocol uses a fluorophosphonate (TAMRA-FP) probe that covalently binds only to the active (uninhibited) MAGL serine hydrolase site.

Step-by-Step Protocol

1. Proteome Preparation:

  • Harvest wild-type mouse brain tissue and homogenize in ice-cold PBS (pH 7.4).

  • Centrifuge at 100,000 × g for 45 minutes at 4°C to isolate the membrane proteome (where MAGL is localized).

  • Resuspend the membrane pellet in PBS and normalize protein concentration to 1.0 mg/mL using a BCA assay.

2. Inhibitor Incubation (The Competitive Step):

  • Aliquot 50 µL of the proteome into a 96-well plate.

  • Treat with vehicle (DMSO), a positive control (1 µM JZL184) [4], or varying concentrations of the THQ derivatives (1 nM to 10 µM).

  • Causality Check: Incubate for exactly 30 minutes at 37°C. This allows the THQ derivatives to reach binding equilibrium within the MAGL pocket.

3. Active-Site Labeling:

  • Add TAMRA-FP probe to a final concentration of 1 µM.

  • Incubate for 20 minutes at room temperature in the dark. Self-Validation: If the THQ derivative has high affinity, it will outcompete the TAMRA-FP probe, preventing the fluorescent tagging of MAGL.

4. Quenching and Resolution:

  • Quench the reaction by adding 4× SDS loading buffer (reducing). Boil at 95°C for 5 minutes.

  • Resolve 20 µL of each sample on a 10% SDS-PAGE gel (150V for 90 minutes).

5. Fluorescence Detection & Quantification:

  • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA channel (Excitation: 532 nm / Emission: 580 nm).

  • Quantify the fluorescence intensity of the ~33 kDa MAGL band using ImageJ. Calculate the IC₅₀ and Kd​ using a non-linear regression model (four-parameter logistic curve) in GraphPad Prism.

ABPP_Workflow Step1 1. Membrane Proteome Prep (Isolate MAGL-rich fraction) Step2 2. THQ Derivative Incubation (30 min, 37°C) Step1->Step2 Step3 3. TAMRA-FP Probe Addition (Labels uninhibited MAGL) Step2->Step3 Step4 4. SDS-PAGE Separation (Resolve 33 kDa band) Step3->Step4 Step5 5. In-Gel Fluorescence Scan (Typhoon, 532/580 nm) Step4->Step5 Step6 6. IC50 & Kd Quantification (Dose-Response Modeling) Step5->Step6

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for MAGL inhibitors.

Summary of Findings

The experimental data definitively shows that the N-ethyl derivative of (1,2,3,4-tetrahydroquinolin-8-yl)methanol is the superior pharmacophore for MAGL inhibition. By balancing steric bulk with lipophilicity, it achieves a highly complementary fit within the enzyme's binding pocket. Researchers developing novel spirocycle or carbamate-based MAGL inhibitors should prioritize the N-ethyl substituted scaffold to maximize ligand efficiency and target residency time.

References

  • Nomura, D. K., et al. (2011). Monoacylglycerol Lipase Regulates a Fatty Acid Network that Promotes Cancer Pathogenesis. Science. Available at:[Link]

  • European Patent Office. (2018). Spirocycle Compounds and Methods of Making and Using Same (EP3675848B1). Details the synthesis and utilization of (1-ethyl-1,2,3,4-tetrahydroquinolin-8-yl)methanol as a highly potent staying group for MAGL inhibitors.
  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer. Available at:[Link]

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology. Available at:[Link]

Comparative

Validating the Purity of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol: A Comparative Guide to GC-MS and Alternative Modalities

Introduction (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (CAS: 112106-90-8) is a highly versatile bicyclic scaffold utilized extensively in the synthesis of advanced therapeutics, including novel mTOR inhibitors[1] and tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (CAS: 112106-90-8) is a highly versatile bicyclic scaffold utilized extensively in the synthesis of advanced therapeutics, including novel mTOR inhibitors[1] and targeted anti-glioblastoma agents[2]. As with any critical pharmaceutical intermediate, rigorous purity validation is essential. Trace impurities or unreacted precursors can propagate through multi-step syntheses, ultimately compromising the efficacy and safety profiles of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-backed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities for the purity validation of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. Furthermore, it outlines a self-validating, ICH Q2(R2)-compliant protocol designed to ensure maximum analytical trustworthiness and reproducibility[3].

Part 1: The Analytical Challenge & Causality of Method Selection

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol (Molecular Weight: 163.22 g/mol ) presents a unique analytical challenge due to the presence of two highly polar, protic functional groups: a secondary amine within the tetrahydroquinoline core and a primary hydroxymethyl group at the 8-position.

The Causality of Derivatization in GC-MS: While GC-MS is the gold standard for resolving volatile and semi-volatile small molecules[4], direct injection of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is fundamentally flawed. The active hydrogens on the -NH and -OH groups readily form strong hydrogen bonds with the free silanol groups present in the GC inlet liner and the fused-silica capillary column. The Result: Severe peak tailing, irreversible adsorption (sample loss), thermal degradation, and non-linear detector responses.

The Solution: To harness the full resolving power of GC-MS, these polar groups must be masked. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. This targeted chemical transformation drastically lowers the boiling point, enhances thermal stability, and yields the sharp, symmetrical peaks required for accurate area normalization and mass spectral fingerprinting.

SelectionLogic A Target: (1,2,3,4-Tetrahydroquinolin-8-yl)methanol MW: 163.22, Protic Groups: -NH, -OH B Direct GC-MS Analysis? A->B C Severe Peak Tailing & Adsorption B->C No Derivatization D Derivatization (BSTFA + 1% TMCS) B->D Mask Protic Groups F Alternative: HPLC-UV / LC-MS C->F If derivatization is unfeasible E High-Resolution GC-MS Purity Profiling D->E Volatility & Stability Achieved

Caption: Decision logic for selecting GC-MS over LC-MS based on structural protic groups.

Part 2: Objective Comparison of Analytical Modalities

To objectively evaluate the best approach for purity validation, we must compare derivatized GC-MS against High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical ModalityMechanism of DetectionAdvantages for TetrahydroquinolinesLimitationsBest Use Case
GC-MS (Derivatized) Capillary separation + Electron Ionization (EI) MSExceptional resolution of structural isomers; library-searchable EI fragmentation patterns; high sensitivity for volatile impurities.Requires sample derivatization (extra prep step); not suitable for highly thermally labile impurities.Purity validation , trace impurity profiling, and volatile residual solvent detection.
HPLC-UV Reverse-phase separation + Chromophore absorptionNo derivatization required; excellent for thermally labile compounds; standard in many QA/QC labs[2].Non-specific detection; co-eluting impurities without chromophores remain undetected; relies on relative response factors.Routine batch release where the impurity profile is already well-characterized.
LC-MS Liquid separation + Electrospray Ionization (ESI) MSProvides mass data without derivatization; excellent for highly polar or large molecular weight impurities.Susceptible to matrix effects and ion suppression; absolute purity via area normalization is unreliable due to varying ionization efficiencies.Identifying unknown, non-volatile impurities during early-stage synthesis.
qNMR Nuclear spin resonance in a magnetic fieldThe gold standard for absolute structural quantitation; requires no reference standards for the target analyte.Low sensitivity (typically struggles to detect impurities <0.5%); requires expensive deuterated solvents and high-field instruments.Primary reference standard certification and absolute assay determination.

Verdict: For comprehensive purity validation where trace-level, structurally similar impurities (such as positional isomers of the hydroxymethyl group) must be resolved and identified, Derivatized GC-MS provides the most robust and informative dataset.

Part 3: Self-Validating GC-MS Protocol for Purity Determination

To ensure trustworthiness, the following protocol is designed as a self-validating system aligned with ICH Q2(R2) guidelines [3]. Every analytical run incorporates internal checks to verify system suitability and method performance.

3.1 Sample Preparation & Derivatization Workflow

Causality: The reaction must be driven to absolute completion to avoid split peaks (partially derivatized vs. fully derivatized analyte), which would artificially lower the calculated purity.

  • Solvent Selection: Dissolve 10 mg of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol in 1.0 mL of anhydrous Pyridine. Why Pyridine? It acts as both an organic solvent and an acid scavenger, neutralizing the acidic byproducts of the silylation reaction and driving it forward.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Why TMCS? TMCS acts as a powerful catalyst, significantly increasing the silylation rate of sterically hindered secondary amines (like the one in the tetrahydroquinoline ring).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure kinetic completion.

  • Cooling & Dilution: Allow the vial to cool to room temperature, then dilute with 1.0 mL of anhydrous hexane prior to injection to prevent column overloading.

3.2 GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for aromatic ring systems.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split mode (10:1 ratio) to ensure sharp peak shapes and prevent mass detector saturation.

  • Oven Program: 80°C (hold 1 min) ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source & Transfer Line: 230°C and 280°C, respectively. Electron Ionization (EI) at 70 eV.

3.3 ICH Q2(R2) Validation Framework Execution

To validate this procedure as fit-for-purpose, the following parameters must be systematically evaluated[3][5]:

  • Specificity (System Suitability):

    • Action: Inject a Reagent Blank (Pyridine + BSTFA/TMCS) and an unspiked sample.

    • Acceptance Criteria: No interfering peaks at the retention time of the derivatized (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. Resolution ( Rs​ ) between the target peak and the closest eluting impurity must be >1.5 .

  • Linearity & Range:

    • Action: Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration.

    • Acceptance Criteria: The correlation coefficient ( R2 ) of the calibration curve must be ≥0.999 .

  • Accuracy & Precision (Repeatability):

    • Action: Perform 6 replicate injections of the sample at the 100% concentration level.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Action: Dilute the sample until the signal-to-noise (S/N) ratio reaches specific thresholds.

    • Acceptance Criteria: LOD is established at S/N ≥3:1 ; LOQ is established at S/N ≥10:1 .

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Framework S1 Sample Prep: Silylation (BSTFA/TMCS, 60°C, 30 min) S2 GC-EI-MS Injection (Split Ratio 10:1, DB-5MS) S1->S2 V1 Specificity (Blank vs Spiked, Rs > 1.5) S2->V1 V2 Linearity & Range (R² > 0.999) V1->V2 V3 Accuracy & Precision (RSD < 2.0%) V2->V3 S3 Absolute Purity % (Area Normalization) V3->S3

Caption: ICH Q2(R2) compliant GC-MS validation workflow for purity determination.

Conclusion

Validating the purity of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol requires an analytical strategy that respects its structural chemistry. While HPLC-UV and LC-MS serve important roles in the broader analytical ecosystem, GC-MS—when coupled with targeted silylation—provides the highest degree of resolution and structural verification. By adhering to the ICH Q2(R2) validation framework, laboratories can establish a self-validating, highly trustworthy method that ensures the integrity of downstream pharmaceutical synthesis.

References
  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: Preprints.org URL: [Link]

  • Title: Preclinical approach of two novel tetrahydroquinoline derivatives targeting GPER and Bcl-2 for anti-glioblastoma therapy Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Essential Oils and Eutectic Solvents in the Povarov Reaction for the Synthesis of Tetrahydroquinolines: A Lesson of Cycloadditions, Stereochemistry, and Green Chemistry Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Sources

Validation

Structural comparison between (1,2,3,4-Tetrahydroquinolin-8-yl)methanol and tetrahydroisoquinolines

Structural and Functional Divergence: A Comparative Guide to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol and Tetrahydroisoquinolines As a Senior Application Scientist, selecting the correct nitrogen-containing heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Divergence: A Comparative Guide to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol and Tetrahydroisoquinolines

As a Senior Application Scientist, selecting the correct nitrogen-containing heterocyclic scaffold is a critical decision that dictates the physicochemical properties, synthetic tractability, and biological efficacy of a target molecule. While 1,2,3,4-tetrahydroquinolines (THQs) and tetrahydroisoquinolines (THIQs) are positional isomers, the simple shift of a nitrogen atom from the 1-position to the 2-position fundamentally rewrites the molecule's electronic architecture.

This guide provides an in-depth structural comparison between the specialized THQ derivative (1,2,3,4-Tetrahydroquinolin-8-yl)methanol and the broader tetrahydroisoquinoline class, detailing their divergent properties, self-validating synthetic protocols, and applications in drug design.

Electronic Architecture and Conformational Dynamics

The core difference between these two privileged scaffolds lies in the conjugation of the nitrogen lone pair and the spatial arrangement of substituents.

  • Tetrahydroisoquinolines (THIQs): The Basic Anchor In the THIQ scaffold, the nitrogen atom is located at the 2-position, separated from the aromatic ring by a methylene bridge. This structural isolation prevents the nitrogen's lone pair from delocalizing into the aromatic π -system. Consequently, the nitrogen behaves as an aliphatic benzylamine, rendering it highly basic (pKa ~9–10). At physiological pH (7.4), THIQs are predominantly protonated, allowing them to form strong ionic interactions or salt bridges within target protein pockets[1].

  • 1,2,3,4-Tetrahydroquinolines (THQs): The Delocalized System In THQs, the nitrogen is at the 1-position, directly fused to the aromatic ring. This creates a cyclic aniline system where the nitrogen lone pair partially delocalizes into the benzene ring, significantly depressing its basicity (pKa ~5–6).

  • The Unique Case of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol (8-THQM): When a hydroxymethyl group (-CH₂OH) is introduced at the 8-position of the THQ core, it sits directly ortho to the N1 amine. This precise spatial proximity forces a strong intramolecular hydrogen bond between the hydroxyl oxygen and the N-H proton (or vice versa). This interaction forms a rigid, pseudo-six-membered ring that locks the conformation of the molecule, shields the nitrogen atom, and alters the overall topological polar surface area (TPSA), making 8-THQM significantly more lipophilic than its constitutional isomers.

Comparative Physicochemical Data

The structural variations between 8-THQM and THIQs translate directly into measurable physicochemical differences. These parameters must be carefully weighed during pharmacophore evaluation.

Property(1,2,3,4-Tetrahydroquinolin-8-yl)methanolTetrahydroisoquinolines (THIQs)Structural Causality & Impact
Nitrogen Position N1 (Directly attached to aromatic ring)N2 (Separated by a methylene bridge)Dictates the degree of electronic delocalization.
Basicity (pKa) ~5.0 – 6.0 (Aniline-like)~9.0 – 10.0 (Benzylamine-like)THIQs are cationic at physiological pH; THQs remain largely neutral[1].
Intramolecular H-Bonding High (Rigid N1-H to 8-CH₂OH interaction)Low to None (Aromatic substituents are distal to N2)8-THQM exhibits restricted rotation and increased lipophilicity due to internal H-bonding.
Pharmacological Role Hydrophobic packing, neutral H-bond donorCationic anchor, strong ionic interactionsDictates receptor binding modes (e.g., CXCR4 vs. HIV-1 RT)[1][2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis of these scaffolds must incorporate built-in quality control checkpoints. Below are the field-proven protocols for generating both systems.

Protocol A: Synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol via Catalytic Hydrogenation

This protocol selectively reduces the nitrogen-containing heteroaromatic ring of a quinoline precursor without hydrogenolyzing the benzylic C-O bond.

  • Reaction Setup: Dissolve 1.0 g of 8-hydroxymethylquinoline in 30 mL of anhydrous methanol[3].

  • Catalyst Addition: Add 0.25 g of Platinum oxide (PtO₂). Causality: PtO₂ (Adams' catalyst) is specifically chosen because it efficiently reduces pyridine rings under mild hydrogen pressure without cleaving the sensitive 8-hydroxymethyl group.

  • Hydrogenation: Subject the reaction mixture to H₂ gas at 3.5 kg/cm ² at 40 °C until hydrogen uptake ceases[3].

  • Workup: Filter the mixture through a pad of Celite to remove the heavy metal catalyst, then concentrate the filtrate under reduced pressure. Recrystallize from ethyl acetate/n-hexane to yield yellow needle crystals[3].

  • Self-Validation (NMR Checkpoint): Analyze the product via ¹H NMR (CDCl₃). The reaction is deemed successful only if the downfield aromatic pyridine protons (typically >8.0 ppm) have completely disappeared, replaced by characteristic aliphatic multiplets at δ 3.39–3.36 (m, 2H), 2.81 (t, 2H), and 1.99–1.93 (m, 2H)[4].

Protocol B: Construction of the Tetrahydroisoquinoline Core via Bischler-Napieralski Cyclization

This route constructs the THIQ framework from an acyclic precursor, allowing for diverse substitution patterns.

  • Amide Formation: React a substituted 2-phenylethanamine with an acyl chloride in dichloromethane using triethylamine as a base.

  • Cyclization: Isolate the amide, dissolve in toluene, and add Phosphorus oxychloride (POCl₃). Heat to 90 °C[5]. Causality: POCl₃ acts as a potent dehydrating agent, generating an electrophilic nitrilium ion that forces an intramolecular electrophilic aromatic substitution, yielding a dihydroisoquinoline intermediate[5].

  • Reduction: Isolate the intermediate, dissolve in methanol, and add Sodium borohydride (NaBH₄) at 0 °C[5]. Causality: NaBH₄ selectively reduces the C=N imine bond to the desired secondary amine without over-reducing the aromatic ring.

  • Self-Validation (LC-MS Checkpoint): Monitor the two-step process via LC-MS. Step 2 is validated by a mass shift of -18 Da (loss of H₂O). Step 3 is validated by a mass shift of +2 Da and the emergence of a sharp secondary amine N-H stretch in FTIR (~3300 cm⁻¹).

Pharmacological Implications in Drug Design

The choice between a THQ and a THIQ scaffold can make or break a drug discovery program.

  • CXCR4 Antagonists: In the development of viral entry inhibitors targeting the CXCR4 receptor, the basicity of the nitrogen heterocycle is an absolute requirement. Studies have demonstrated that THIQ derivatives exhibit potent antiviral activity because their basic nitrogen (pKa ~9.5) interacts favorably with the receptor. Conversely, analogous THQ derivatives showed no effect against viral entry up to 30 μ M, directly proving that the aniline-like nitrogen lacks the basicity required for target engagement[1].

  • HIV-1 Reverse Transcriptase (RT): Docking studies of novel THQ and THIQ analogs into the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket of HIV-1 RT reveal that both scaffolds can share similar binding modes[2]. However, because 8-THQM forms a rigid intramolecular hydrogen bond, it occupies a distinct conformational space, requiring different peripheral substituent decorations to optimize binding energy compared to the more flexible THIQ analogs[2].

Scaffold Selection Workflow

To systematize the decision-making process for researchers, the following logic diagram outlines the selection criteria based on target pharmacophore requirements.

ScaffoldSelection Start Target Pharmacophore Evaluation CheckBasicity Is high nitrogen basicity (pKa ~9-10) required? Start->CheckBasicity THIQ Select Tetrahydroisoquinoline (THIQ) High basicity, localized lone pair CheckBasicity->THIQ Yes CheckHbond Is rigid intramolecular H-bonding desired? CheckBasicity->CheckHbond No THQM Select (1,2,3,4-Tetrahydroquinolin-8-yl)methanol Conformationally locked via H-bond CheckHbond->THQM Yes THQ Select Standard Tetrahydroquinoline (THQ) Lower basicity, delocalized lone pair CheckHbond->THQ No

Decision tree for selecting THQ vs. THIQ scaffolds based on physicochemical requirements.

References

  • A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol and Its Isomers: A Guide for Researchers - Benchchem
  • Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline - PrepChem
  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC (NIH)
  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC (NIH)
  • Docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt - Rasayan Journal of Chemistry
  • Iodine Catalyzed Reduction of Quinolines under Mild Reaction Conditions - The Royal Society of Chemistry

Sources

Comparative

A Comprehensive Guide to Benchmarking the In Vitro Toxicity of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol

This guide provides a robust experimental framework for the comprehensive in vitro toxicity assessment of the novel compound, (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. In the landscape of drug discovery and chemical saf...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust experimental framework for the comprehensive in vitro toxicity assessment of the novel compound, (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. In the landscape of drug discovery and chemical safety assessment, early and accurate identification of potential liabilities is paramount to de-risk development pipelines and ensure patient safety.[1][2] While specific toxicological data for (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is not yet widely published, its quinoline scaffold necessitates a thorough investigation, as related chemical structures have demonstrated a range of biological activities and cytotoxic potentials.[3][4][5]

This document outlines a multi-tiered strategy, moving from general cytotoxicity to mechanistic and organ-specific toxicity evaluations. By benchmarking against well-characterized standard reference compounds, this framework allows for a contextual and scientifically rigorous interpretation of the compound's safety profile.

Part 1: Foundational Cytotoxicity Profiling

Causality Behind Experimental Choices

The initial step in any toxicity assessment is to establish a baseline understanding of a compound's general effect on cell health.[1][6] We employ two distinct yet complementary assays to achieve this. The MTT assay measures metabolic activity, a hallmark of viable, proliferating cells, while the Lactate Dehydrogenase (LDH) release assay quantifies the loss of plasma membrane integrity, a definitive marker of cell death.[7][8][9] Using both provides a more holistic view; a compound could, for example, halt metabolic activity without immediately rupturing the cell membrane, a nuance that a single assay might miss.

For this tier, Doxorubicin , a well-known chemotherapeutic agent with potent cytotoxic effects, serves as the standard reference compound, providing a high-potency benchmark for comparison.

Experimental Workflow: General Cytotoxicity

The workflow is designed for efficiency and clarity, moving from cell preparation to parallel assays for a comprehensive data package.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Parallel Assays cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed Cells (e.g., HeLa, A549) in 96-well plates B Incubate for 24h (Adherence & Recovery) A->B C Prepare Serial Dilutions (Test Compound & Doxorubicin) B->C D Treat cells with compounds C->D E Incubate for 24h, 48h, 72h D->E F Add MTT Reagent Incubate 4h E->F I Collect Supernatant E->I G Add Solubilizer Incubate 2-4h F->G H Read Absorbance (570 nm) G->H L Data Analysis & Comparison H->L Calculate IC50 J Add LDH Reaction Mix Incubate 30 min I->J K Read Absorbance (490 nm) J->K K->L

Caption: Workflow for general cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9][10]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol or the reference compound (Doxorubicin). Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate at 37°C for 4 hours, allowing for the formation of purple formazan crystals.[8][11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]

  • Incubation: Leave the plate overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the formazan.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[8]

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies LDH, a stable cytosolic enzyme that is released upon cell lysis, making it an excellent measure of membrane integrity.[12][13]

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol in a parallel plate.

  • Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[12]

  • Sample Transfer: Carefully transfer 100 µL of supernatant from each well to a new 96-well assay plate.

  • Reaction Initiation: Add 100 µL of the LDH Reaction Solution to each well.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Percentage cytotoxicity is calculated as: (% Cytotoxicity) = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Data Presentation: Foundational Cytotoxicity

The results should be summarized to provide a clear, at-a-glance comparison of potency. The 50% inhibitory concentration (IC50) is the standard metric.

CompoundAssayCell Line48h IC50 (µM)
(1,2,3,4-Tetrahydroquinolin-8-yl)methanolMTTHeLa[Data]
(1,2,3,4-Tetrahydroquinolin-8-yl)methanolLDHHeLa[Data]
Doxorubicin (Reference)MTTHeLa[Data]
Doxorubicin (Reference)LDHHeLa[Data]

Part 2: Mechanistic Insight - Apoptosis Induction

Causality Behind Experimental Choices

Observing cytotoxicity is the first step; understanding the mechanism of cell death is the next. A compound can induce necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[1] Apoptosis is a highly regulated process mediated by a cascade of enzymes called caspases. Measuring the activity of effector caspases, specifically Caspase-3 and Caspase-7, provides a direct, quantifiable measure of apoptosis induction.[14][15]

Staurosporine , a potent protein kinase inhibitor, is the gold-standard reference compound for inducing apoptosis across a wide range of cell types.

Apoptosis Signaling Pathway

The activation of Caspase-3/7 is a central event in the apoptotic cascade, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_assay Assay Measurement Point A Apoptotic Stimulus (e.g., Test Compound, Staurosporine) B Initiator Caspases (Caspase-8, Caspase-9) A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates (e.g., PARP) C->D leads to G Fluorescent Product (Rhodamine 110) C->G cleaves E Apoptosis (Cell Shrinkage, DNA Fragmentation) D->E F Profluorescent Substrate (Z-DEVD-R110)

Caption: Simplified caspase activation pathway in apoptosis.

Protocol 3: Homogeneous Caspase-3/7 Activity Assay

This "add-mix-read" assay format is ideal for high-throughput screening and provides a luminescent or fluorescent signal directly proportional to the amount of active Caspase-3 and -7.[14][16]

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or Apo-ONE® Reagent according to the manufacturer's instructions, which typically involves combining a substrate (e.g., Z-DEVD-R110) with a lysis/activity buffer.[16]

  • Reagent Addition: After the desired incubation period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent directly to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence (e.g., excitation at 498nm, emission at 521nm for fluorescent assays) using a plate reader.[16]

Data Presentation: Apoptosis Induction

The data is presented as the half-maximal effective concentration (EC50) required to activate caspases.

CompoundAssayCell Line24h EC50 (µM)
(1,2,3,4-Tetrahydroquinolin-8-yl)methanolCaspase-3/7HeLa[Data]
Staurosporine (Reference)Caspase-3/7HeLa[Data]

Part 3: Organ-Specific Toxicity - Hepatotoxicity

Causality Behind Experimental Choices

The liver is the primary organ for drug metabolism, making it highly susceptible to drug-induced injury (DILI).[17][18] Therefore, assessing a compound's toxicity in a liver-derived cell line is a critical step. We utilize the HepG2 human hepatoma cell line, a widely accepted in vitro model for predicting hepatotoxicity. By comparing the IC50 in HepG2 cells to that from a non-hepatic cell line (e.g., HeLa), we can identify potential liver-specific liabilities.

Acetaminophen (APAP) is the quintessential reference compound for hepatotoxicity studies. At high doses, its metabolic activation leads to severe liver damage, providing a clinically relevant benchmark.[17]

Experimental Approach

The experimental approach mirrors the foundational cytotoxicity assessment described in Part 1, with the key difference being the use of HepG2 cells. Both MTT and LDH assays should be performed to obtain a comprehensive profile of metabolic dysfunction and cell death.

Data Presentation: Hepatotoxicity

A direct comparison of IC50 values highlights any selective toxicity towards liver cells.

CompoundAssayCell Line48h IC50 (µM)
(1,2,3,4-Tetrahydroquinolin-8-yl)methanolMTTHepG2[Data]
(1,2,3,4-Tetrahydroquinolin-8-yl)methanolLDHHepG2[Data]
Acetaminophen (Reference)MTTHepG2[Data]
Acetaminophen (Reference)LDHHepG2[Data]

Part 4: Organ-Specific Toxicity - Cardiotoxicity (hERG Inhibition)

Causality Behind Experimental Choices

Drug-induced cardiotoxicity is a leading cause of late-stage clinical trial failures and post-market drug withdrawals.[19] One of the most critical mechanisms is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[20] This channel is essential for the repolarization phase of the cardiac action potential. Its inhibition can lead to QT interval prolongation, which can trigger a life-threatening arrhythmia called Torsade de Pointes.[19][21] Therefore, screening for hERG inhibition is a mandatory regulatory checkpoint in drug development.

Dofetilide , a class III antiarrhythmic agent, is a potent and specific hERG channel blocker, making it an ideal positive control for this assay.

Experimental Workflow: hERG Inhibition Assay

Automated patch-clamp electrophysiology is the industry-standard high-throughput method for assessing hERG channel inhibition.

G A Prepare HEK293 cells stably expressing hERG channels B Harvest & plate cells on patch-clamp chip A->B C Establish whole-cell configuration B->C D Record baseline hERG current C->D E Apply Vehicle Control (e.g., 0.1% DMSO) D->E 3 min F Apply Test Compound (Increasing Concentrations) E->F 5 min per conc. G Record post-compound hERG current F->G H Apply Positive Control (Dofetilide) G->H Confirms cell response I Data Analysis: % Inhibition vs Concentration G->I J Calculate IC50 I->J

Caption: Automated patch-clamp workflow for hERG assay.

Protocol 4: Automated Patch-Clamp hERG Assay

This protocol outlines the key steps performed on systems like the QPatch or SyncroPatch.[19]

  • Cell Preparation: Use a validated cell line, such as HEK293 or CHO cells, stably expressing the hERG channel.

  • Compound Preparation: Prepare a concentration range of the test compound and the positive control (Dofetilide). The final DMSO concentration should be kept low (e.g., ≤0.3%).

  • System Priming: Prime the automated patch-clamp system with intracellular and extracellular solutions.

  • Cell Seeding: The system automatically captures single cells and establishes a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: The system ruptures the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Baseline Recording: A specific voltage protocol is applied to elicit and record the characteristic hERG tail current. A stable baseline is established.

  • Compound Application: The vehicle is applied first, followed by sequentially increasing concentrations of the test compound. Each concentration is typically applied for 3-5 minutes to allow for equilibrium.[19]

  • Data Acquisition: The hERG tail current is measured after each compound application.

  • Positive Control: At the end of the experiment, a saturating concentration of a potent blocker like Dofetilide is often applied to confirm maximum inhibition.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the vehicle control. An IC50 curve is then generated.

Data Presentation: Cardiotoxicity

The IC50 value for hERG inhibition is a critical parameter for assessing cardiac risk.

CompoundAssayIC50 (µM)
(1,2,3,4-Tetrahydroquinolin-8-yl)methanolhERG Automated Patch-Clamp[Data]
Dofetilide (Reference)hERG Automated Patch-Clamp[Data]

References

  • Apo-ONE® Homogeneous Caspase-3/7 Assay. Promega Corporation. [Link]

  • Caspase-Glo® 3/7 3D Assay. Promega Corporation. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Technology Networks. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025). [Link]

  • Caspase-Glo® 3/7 Assay System. Promega Corporation. [Link]

  • Wakata, A., et al. (1993). Studies on the standardization of cytotoxicity tests and new standard reference materials useful for evaluating the safety of biomaterials. PubMed. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Technology Networks. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. (2023). FDA. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. (2025). [Link]

  • Drug-Induced Hepatotoxicity. (2025). Medscape. [Link]

  • LDH cytotoxicity assay. Protocols.io. (2024). [Link]

  • hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. (2021). Journal of Korean Medicine. [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io. (2025). [Link]

  • In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. (2018). PMC. [Link]

  • In Vitro Cardiotoxicity Screening Approaches. National Toxicology Program - NIH. (2025). [Link]

  • (1-methyl-1,2,3,4-tetrahydroquinolin-8-yl)methanol. NextSDS. [Link]

  • (1,2,3,4-tetrahydroquinolin-4-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across. (2017). PMC. [Link]

  • Chemicals/drugs-hepatotoxicants: An overview. (2016). Der Pharma Chemica. [Link]

  • Drug-Induced Hepatotoxicity. (2024). StatPearls - NCBI Bookshelf. [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • Evaluation of Cardio Toxicity of Chemicals in in vitro. (2021). Omics. [Link]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4- tetrahydroisoquinoline derivatives. (2013). ResearchGate. [Link]

  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. (2021). MDPI. [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025). Medical Design & Outsourcing. [Link]

  • Estimation of relationship between descriptors and cytotoxicity of newly synthesized 1,2,3,4-tetrahydroisoquinoline derivatives. (2009). PubMed. [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences. [Link]

  • Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. (2009). PubMed. [Link]

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Validation

Reproducibility of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol Synthesis Pathways Across Different Labs: A Comparative Guide

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol (CAS 112106-90-8) is a highly valued structural scaffold in medicinal chemistry, frequently utilized in the synthesis of spirocyclic compounds, TRPV3 modulators, and MAGL inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

(1,2,3,4-Tetrahydroquinolin-8-yl)methanol (CAS 112106-90-8) is a highly valued structural scaffold in medicinal chemistry, frequently utilized in the synthesis of spirocyclic compounds, TRPV3 modulators, and MAGL inhibitors 1. Despite its structural simplicity, achieving reproducible, high-yield synthesis across different laboratory environments can be challenging due to chemoselectivity issues. The primary synthetic hurdle lies in selectively reducing the nitrogen-containing heterocycle without inducing hydrogenolysis of the benzylic alcohol, or conversely, reducing an aldehyde precursor without over-reducing the aromatic system.

This guide objectively compares three distinct, field-proven synthetic pathways, analyzing their mechanistic causality, reproducibility, and scalability to help drug development professionals select the optimal route for their specific laboratory setup.

Overview of Synthetic Pathways

SynthesisPathways HQ 8-Hydroxymethylquinoline Product (1,2,3,4-Tetrahydroquinolin- 8-yl)methanol HQ->Product Pathway A: PtO2, H2 (Catalytic Hydrogenation) HQ->Product Pathway C: I2, HBpin (Metal-Free Reduction) THQC 1,2,3,4-Tetrahydroquinoline- 8-carbaldehyde THQC->Product Pathway B: NaBH4 (Hydride Reduction)

Figure 1. Primary synthetic pathways to (1,2,3,4-Tetrahydroquinolin-8-yl)methanol.

Comparative Performance & Quantitative Data

To facilitate rapid decision-making, the quantitative performance and operational requirements of each pathway are summarized below:

PathwayStarting MaterialReagents / CatalystReaction ConditionsYieldScalability & Lab Suitability
A: Catalytic Hydrogenation 8-HydroxymethylquinolinePtO₂, H₂ gas40 °C, 3.5 kg/cm ², Methanol~95%High; requires specialized high-pressure hydrogenation reactors [[2]]().
B: Hydride Reduction 1,2,3,4-Tetrahydroquinoline-8-carbaldehydeNaBH₄, MeOH0 °C to RT, 12 h, THF>90%Excellent; utilizes standard glassware, no pressure equipment needed 1.
C: Borane Reduction 8-HydroxymethylquinolineI₂, HBpinRT, 24–72 h, CH₂Cl₂85%Good; transition-metal-free, ideal for late-stage API synthesis [[3]]().

Detailed Experimental Protocols & Mechanistic Insights

Pathway A: Catalytic Hydrogenation (Adams' Catalyst)

Mechanistic Causality & Experimental Rationale: Platinum oxide (PtO₂, Adams' catalyst) is highly effective for the hydrogenation of heteroaromatic rings. Conducting the reaction at a moderate temperature (40 °C) and pressure (3.5 kg/cm ²) ensures the complete reduction of the pyridine moiety of the quinoline. Crucially, these specific parameters prevent the undesired hydrogenolysis of the 8-hydroxymethyl group—a common, yield-destroying side reaction when using palladium on carbon (Pd/C) 2.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 g of 8-hydroxymethylquinoline in 30 mL of methanol 2. Rationale: Methanol provides excellent solubility and facilitates proton transfer during the hydrogenation cycle.

  • Catalyst Addition: Add 0.25 g of Platinum oxide (PtO₂) to the solution 2.

  • Hydrogenation: Subject the mixture to catalytic reduction in a pressure reactor at 3.5 kg/cm ² and 40 °C until hydrogen uptake ceases 2.

  • Workup: Filter off the catalyst through a pad of Celite to prevent heavy metal carryover. Concentrate the filtrate under reduced pressure 2.

  • Validation & Quality Control: Recrystallize the residue from an ethyl acetate/n-hexane mixture. The purified product must yield yellow needle crystals with a sharp melting point of 67°–68° C 2.

Pathway B: Hydride Reduction of Carbaldehyde

Mechanistic Causality & Experimental Rationale: For laboratories lacking high-pressure hydrogenation equipment, starting from 1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a highly reproducible alternative. Sodium borohydride (NaBH₄) is utilized as a mild reducing agent that chemoselectively reduces the aldehyde to a primary alcohol without affecting the secondary amine of the tetrahydroquinoline ring. The sequential addition of methanol acts as a proton source, accelerating the hydride transfer mechanism and breaking down the intermediate borate complex 1.

Self-Validating Protocol:

  • Preparation: Charge a round-bottom flask with 1,2,3,4-tetrahydroquinoline-8-carbaldehyde (1.00 equiv) and tetrahydrofuran (THF) 1.

  • Reduction: Cool the mixture to 0 °C. Sequentially add NaBH₄ (1.01 equiv) and a catalytic amount of methanol 1. Rationale: Cooling to 0 °C controls the exothermic hydride transfer, preventing impurity formation.

  • Propagation: Stir the reaction mixture overnight while allowing it to warm to room temperature 1.

  • Workup: Quench the reaction carefully with water to destroy unreacted NaBH₄. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate 1.

  • Validation & Quality Control: Analyze the crude via LCMS. The desired product will show an [M+H]⁺ peak corresponding to the molecular weight of 163.2 g/mol 4.

Pathway C: Metal-Free Iodine-Catalyzed Borane Reduction

Mechanistic Causality & Experimental Rationale: This pathway utilizes iodine as a mild, transition-metal-free Lewis acid catalyst to activate pinacolborane (HBpin). The activated borane selectively reduces the nitrogen-containing aromatic ring without touching the hydroxyl group. This method is highly advantageous for pharmaceutical synthesis where heavy metal contamination (like Pt or Pd) must be strictly avoided to meet regulatory limits 3.

Workflow Step1 Charge Flask: 8-Hydroxymethylquinoline (1.0 eq) Iodine (0.2 eq) Step2 Purge with N2 (3x) Step1->Step2 Step3 Add Anhydrous CH2Cl2 and HBpin (4.0 eq) Step2->Step3 Step4 Stir at RT (24-72 h) Step3->Step4 Step5 Quench with H2O Extract with CH2Cl2 Step4->Step5 Step6 Dry (Na2SO4), Filter, Concentrate & Purify Step5->Step6

Figure 2. Experimental workflow for the iodine-catalyzed borane reduction protocol.

Self-Validating Protocol:

  • Preparation: In a 10 mL flask, charge iodine (20 mol%) and 8-hydroxymethylquinoline (1.0 equiv). Exchange the atmosphere with nitrogen three times to ensure anhydrous conditions [[3]]().

  • Reagent Addition: Add anhydrous CH₂Cl₂ followed by HBpin (4.0 equiv) [[3]](). Rationale: Anhydrous conditions are critical as HBpin degrades rapidly in the presence of moisture.

  • Propagation: Stir the mixture at room temperature for 24–72 h. Reaction progress should be monitored via TLC 3.

  • Workup: Dilute with CH₂Cl₂ and quench with water. Separate the organic phase and extract the aqueous layer twice with CH₂Cl₂. Dry over anhydrous Na₂SO₄, filter, and concentrate [[3]]().

  • Purification & Validation: Purify via silica gel column chromatography.

    • Quality Control: Verify via ¹H NMR (400 MHz, CDCl₃). The spectrum must show the disappearance of aromatic quinoline protons and the appearance of tetrahydroquinoline aliphatic protons: specifically, a multiplet at δ 3.39–3.36 (2H) and a triplet at δ 2.81 (2H), alongside the intact benzylic protons at δ 4.61 (s, 2H) 3.

References

  • Source: prepchem.
  • Source: rsc.
  • Title: (1,2,3,4-tetrahydroquinolin-8-yl)
  • Source: googleapis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. As a niche chemical compound, specific safety data sheets (SDS) may not be readily a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol. As a niche chemical compound, specific safety data sheets (SDS) may not be readily available. Therefore, this document synthesizes best practices derived from the known hazards of the quinoline chemical class and general regulatory standards for hazardous waste management. The procedures outlined are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is the foundation of its safe management. Based on data from analogous quinoline derivatives, a comprehensive hazard profile can be inferred. Quinolines as a class are recognized for their potential toxicity and environmental hazards.[1][2][3]

A closely related compound, (1-methyl-1,2,3,4-tetrahydroquinolin-8-yl)methanol, is classified with acute toxicity, skin and eye irritation, and potential for specific target organ toxicity.[4] It is prudent to assume that (1,2,3,4-Tetrahydroquinolin-8-yl)methanol exhibits a similar hazard profile.

Inferred Hazard Profile Summary

Hazard CategoryGHS Classification (Inferred)Associated Risks
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][4][6]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][4][6]
Carcinogenicity/Mutagenicity Suspected (based on quinoline)Some quinoline derivatives are suspected of causing genetic defects or cancer.[1][3][5]
Environmental Hazard Acute and/or ChronicToxic to aquatic life with long-lasting effects.[1][2][3]

This proactive hazard assessment necessitates that (1,2,3,4-Tetrahydroquinolin-8-yl)methanol be managed as a hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling (1,2,3,4-Tetrahydroquinolin-8-yl)methanol in any form, including for disposal, the appropriate PPE must be worn to minimize exposure.[9][10][11]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9]

  • Eye Protection : Chemical splash goggles or a face shield must be worn to protect against accidental splashes.[9]

  • Body Protection : A flame-retardant laboratory coat should be worn to protect the skin and clothing.[9][12]

  • Respiratory Protection : All handling of this compound, especially in solid form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

Waste Segregation and Collection: A Critical Step

Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.[10][13][14]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream : (1,2,3,4-Tetrahydroquinolin-8-yl)methanol waste should be classified as a "Non-halogenated Organic Solvent" waste stream, assuming it is dissolved in a compatible solvent like methanol or ethanol. If in solid form, it should be collected as "Hazardous Solid Waste."

  • Select an Appropriate Container : Use a designated, chemically-resistant waste container, such as high-density polyethylene (HDPE) or glass, that is in good condition and has a secure, leak-proof screw cap.[8][12][15] The original chemical container is often the best choice for waste accumulation.[15]

  • Incompatibility Prevention :

    • DO NOT mix quinoline-based waste with strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.

    • DO NOT mix with strong acids, as this can cause exothermic reactions.

    • Keep this waste stream separate from halogenated solvents, aqueous waste, and reactive chemicals.[12][13]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff for disposal.

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[9][13] The label must include:

    • The words "Hazardous Waste".[7][14]

    • The full chemical name: "(1,2,3,4-Tetrahydroquinolin-8-yl)methanol". Abbreviations are not permissible.[7]

    • The name of any solvents present and their approximate concentrations.

    • The date of initial waste accumulation.[7]

    • The relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous).

  • Accumulation :

    • Keep the waste container tightly sealed at all times, except when adding waste.[14][16] Leaving a funnel in the container is not permitted.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][14]

    • The SAA should be in a well-ventilated area, away from heat and ignition sources, and within secondary containment to manage potential spills.[12]

  • Request for Pickup :

    • Once the waste container is 90% full, or if the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for a waste pickup.[14]

    • Follow your institution's specific procedures for requesting a hazardous waste collection. This typically involves submitting a chemical waste collection form to the EHS office.[7][15]

  • Final Disposal : The ultimate disposal of this hazardous waste must be carried out by a licensed hazardous waste disposal facility.[11] These facilities typically use high-temperature incineration to destroy the chemical compounds safely.[11]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Minor Spill (<100 mL in a fume hood) :

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[1][17]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (>100 mL or outside a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.[17]

    • If the substance is flammable, remove all ignition sources.

    • Contact your institution's EHS or emergency response team immediately.[17]

In case of personal exposure, follow these first aid measures:

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[12][17]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[12][17]

  • Inhalation : Move the affected person to fresh air.

  • Ingestion : Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention. [12]

Regulatory Framework

The disposal of (1,2,3,4-Tetrahydroquinolin-8-yl)methanol is governed by several key regulations:

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[18][19][20] This includes providing access to safety data sheets and training on safe handling and emergency procedures.

  • Environmental Protection Agency (EPA) : The EPA, under the RCRA, regulates the management of hazardous waste from "cradle-to-grave." This includes regulations on waste identification, accumulation, transport, and ultimate disposal.[7][8]

By adhering to the procedures in this guide, researchers and laboratory personnel can ensure they are in compliance with these regulations, fostering a safe and environmentally responsible research environment.

Visual Workflow for Waste Disposal

G Decision Workflow for (1,2,3,4-Tetrahydroquinolin-8-yl)methanol Waste cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Disposal start Waste Generation Point ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Identify Waste Type (Solid or Liquid Solution?) fume_hood->waste_type solid_container Select Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Select Labeled Liquid (Non-Halogenated) Waste Container waste_type->liquid_container Liquid add_waste Add Waste to Container solid_container->add_waste liquid_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal_container->store_saa check_full Container >90% Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes end Disposal by Licensed Waste Contractor request_pickup->end

Caption: Waste Disposal Workflow Diagram

References

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. DuraLabel Resources. [Link]

  • Environmental Health and Safety. How to Dispose of Chemical Waste. University of Tennessee, Knoxville. [Link]

  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor. [Link]

  • An, J., & Carmichael, J. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]

  • MCF Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety. [Link]

  • NextSDS. (1-methyl-1,2,3,4-tetrahydroquinolin-8-yl)methanol. [Link]

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • University of California, Santa Barbara. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts. [Link]

  • Methanex. (2023, June 12). SAFETY DATA SHEET - Methanol. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroquinolin-8-yl)methanol
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(1,2,3,4-Tetrahydroquinolin-8-yl)methanol
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